Alvelestat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZWEGMKJBHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233875 | |
| Record name | Alvelestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848141-11-7 | |
| Record name | Alvelestat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvelestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11863 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alvelestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVELESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alvelestat (AZD9668): A Technical Guide to its Discovery and Development
Introduction
Alvelestat, also known as AZD9668, is an orally bioavailable, reversible, and highly selective inhibitor of human neutrophil elastase (HNE).[1][2][3] Developed to address the protease-antiprotease imbalance that drives tissue damage in a variety of inflammatory lung diseases, this compound represents a targeted therapeutic approach.[4][5] HNE, a potent serine protease released by neutrophils during inflammation, is implicated in the pathophysiology of conditions such as Alpha-1 Antitrypsin Deficiency (AATD), chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[4][5] By inhibiting HNE, this compound aims to prevent the degradation of lung matrix proteins, reduce inflammation, and mitigate mucus overproduction, thereby protecting the lungs from progressive damage.[3][5] This guide provides a detailed overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.
Discovery and Rationale
The development of this compound was driven by the well-established role of HNE in lung pathology. In healthy individuals, HNE activity is tightly regulated by endogenous inhibitors, most notably alpha-1 antitrypsin (AAT).[6][7] In AATD, a genetic disorder, the deficiency of AAT leads to unchecked HNE activity, resulting in the destruction of elastin and other connective tissues in the lungs, leading to emphysema.[6][8] In other inflammatory lung diseases, a massive influx of neutrophils leads to an overwhelming release of HNE that surpasses the capacity of local inhibitors.
Early attempts to inhibit HNE were met with challenges, including lack of specificity, irreversible binding leading to potential side effects, and poor pharmacokinetic properties.[9] For instance, Sivelestat, an earlier HNE inhibitor, has seen controversial clinical performance and risks of organ toxicity.[4] This created a clear need for a potent, selective, and reversible oral inhibitor. This compound was designed to meet these criteria, offering a targeted approach to restore the protease-antiprotease balance.[9]
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of human neutrophil elastase.[9] It binds to the active site of the enzyme, preventing it from cleaving its substrates, such as elastin. A key feature of this compound is its high selectivity for HNE over other related serine proteases, which is crucial for minimizing off-target effects.[1][9] The reversibility of its binding is another critical advantage over some earlier inhibitors, potentially contributing to a better safety profile.[9]
Preclinical Development
This compound underwent extensive preclinical characterization to evaluate its potency, selectivity, and efficacy in various models of lung injury and inflammation.
Data Presentation: In Vitro & In Vivo Activity
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type | Reference |
|---|---|---|---|---|
| IC₅₀ | 12 nM | Human | Cell-free | [1] |
| pIC₅₀ | 7.9 nM | Human | Cell-free | [10] |
| Kᵢ | 9.4 nM | Human | Cell-free | [1][10] |
| Kₑ | 9.5 nM | Human | - | [10] |
| Selectivity | >600-fold | Human | Cell-free |[1] |
Table 2: Summary of In Vivo Efficacy in Animal Models
| Animal Model | Dosing | Key Findings | Reference |
|---|---|---|---|
| Human NE-induced acute lung injury (mice, rats) | Oral | Prevented lung hemorrhage and increase in matrix protein degradation products in BAL fluid. | [1][5] |
| Smoke-induced airway inflammation (mice) | 1-10 mg/kg, oral, twice daily | Significantly reduced bronchoalveolar lavage (BAL) neutrophils and IL-1β. | [1][5][10] |
| Chronic tobacco smoke exposure (guinea pigs) | Oral (prophylactic or therapeutic) | Prevented airspace enlargement and small airway wall remodeling. |[1][5] |
Experimental Protocols
Key Experiment 1: Cell-Free Neutrophil Elastase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human neutrophil elastase.
-
Materials: Purified human neutrophil elastase (HNE), a synthetic fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), this compound (serial dilutions), and a microplate reader.
-
Methodology:
-
A fixed concentration of HNE is pre-incubated with varying concentrations of this compound in the assay buffer for a specified time (e.g., 15 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The plate is immediately placed in a fluorescence microplate reader, and the rate of substrate cleavage (increase in fluorescence) is monitored over time.
-
The initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control (DMSO).
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Key Experiment 2: Smoke-Induced Airway Inflammation Model in Mice
-
Objective: To evaluate the in vivo efficacy of this compound in reducing cigarette smoke-induced lung inflammation.
-
Materials: Female BALB/c mice, whole-body smoke exposure chambers, standard research cigarettes, this compound, vehicle control, and equipment for bronchoalveolar lavage (BAL).
-
Methodology:
-
Mice are exposed to cigarette smoke (e.g., 4-6 cigarettes per day) in whole-body exposure chambers for a short duration (e.g., 4 consecutive days).
-
This compound or a vehicle control is administered orally (p.o.) to the mice, typically twice daily, starting before the first smoke exposure and continuing throughout the study period.[10]
-
Approximately 24 hours after the final smoke exposure, mice are euthanized.
-
A bronchoalveolar lavage (BAL) is performed by instilling and retrieving a fixed volume of saline into the lungs via a tracheal cannula.
-
The BAL fluid is centrifuged to pellet the cells. The total number of cells is counted, and differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations.
-
The supernatant of the BAL fluid is collected and analyzed for inflammatory mediators, such as Interleukin-1 beta (IL-1β), using an ELISA kit.
-
The effect of this compound is determined by comparing the number of BAL neutrophils and IL-1β levels between the this compound-treated group and the vehicle-treated, smoke-exposed group.
-
Clinical Development
This compound has progressed through multiple clinical trials, primarily focusing on AATD-associated lung disease, but also exploring its utility in bronchiectasis, COPD, and bronchiolitis obliterans syndrome (BOS).[6][11]
Phase II Studies in Alpha-1 Antitrypsin Deficiency (AATD)
Two key Phase 2 studies, ASTRAEUS and ATALANTa, evaluated the safety and efficacy of this compound in patients with severe AATD.[12] These trials were designed to measure the drug's effect on key biomarkers associated with the pathogenic pathway of AATD lung disease.[13]
Table 3: Key Results from Phase II AATD Trials (ASTRAEUS & ATALANTa)
| Parameter | 120 mg bid Dose | 240 mg bid Dose | Placebo | Key Findings | Reference |
|---|---|---|---|---|---|
| Blood NE Suppression | Significant suppression | >90% suppression | - | Both doses effectively suppressed the target enzyme, with a greater effect at the higher dose. | [12][14] |
| Aα-val³⁶⁰ (NE Activity Biomarker) | No significant effect | Significant reduction | - | Only the 240 mg dose showed a significant impact on this key biomarker of NE activity. | [12] |
| Desmosine (Elastin Breakdown) | No significant effect | Significant reduction | - | The 240 mg dose significantly reduced this marker of lung tissue degradation. | [12] |
| SGRQ Score (Quality of Life) | Effect seen in patients not on augmentation therapy (p=0.01 for Activity domain) | - | - | ATALANTa data showed an effect on quality of life in a subset of patients. | [6] |
| Safety Profile | Well-tolerated | Well-tolerated | - | The most common adverse event was headache, particularly at the 240 mg dose. No major safety signals were identified. |[6][12] |
These results supported the selection of the 240 mg twice-daily dose for future pivotal Phase 3 trials.[6][12]
Studies in Other Indications
-
Bronchiectasis: A Phase II study in patients with bronchiectasis showed that this compound (60 mg twice daily) led to decreases in inflammatory markers like IL-6 and IL-8, though significant changes in sputum NE activity or lung function were not observed.[11]
-
COPD: In a study of patients with COPD, the addition of this compound to ongoing budesonide/formoterol therapy did not result in significant changes in lung function or inflammation.[15]
Safety and Regulatory Status
Across clinical trials involving over 1,000 patients, this compound has demonstrated a generally favorable safety and tolerability profile.[16] It has been granted Orphan Drug Designation and Fast Track Designation by the U.S. FDA for the treatment of AATD.[6][16] Based on guidance from the FDA and EMA, a single global Phase 3 study is being designed to support applications for full marketing approval in AATD.[16]
Conclusion
This compound (AZD9668) is a novel, orally administered, selective, and reversible inhibitor of human neutrophil elastase that has emerged from a rational drug design process targeting the core pathology of several inflammatory lung diseases. Preclinical studies confirmed its high potency and efficacy in relevant animal models. Clinical development, particularly the Phase 2 trials in AATD, has successfully demonstrated proof of mechanism, showing that this compound can effectively suppress HNE and significantly reduce key biomarkers of lung tissue degradation.[12][13] With a favorable safety profile and the potential to be the first-in-class oral therapy for AATD, this compound is poised for pivotal Phase 3 testing and may offer a significant advancement in the management of neutrophil-driven respiratory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C25H22F3N5O4S | CID 46861623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 5. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mereobiopharma.com [mereobiopharma.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor this compound in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mereobiopharma.com [mereobiopharma.com]
- 14. Phase 2 Data from “ASTRAEUS” Trial of Mereo BioPharma’s this compound in Alpha-1 Antitrypsin Deficiency-associated Lung Disease Presented at the 2023 American Thoracic Society International Conference - BioSpace [biospace.com]
- 15. researchgate.net [researchgate.net]
- 16. mereobiopharma.com [mereobiopharma.com]
Preclinical Profile of Alvelestat (AZD9668) in Chronic Obstructive Pulmonary Disease (COPD) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and tissue destruction. A key driver of the pathology is an imbalance between proteases and anti-proteases in the lung, with neutrophil elastase (NE) being a major contributor to the breakdown of the extracellular matrix, inflammation, and mucus hypersecretion.[1] Alvelestat (formerly known as AZD9668) is a potent, oral, and reversible inhibitor of neutrophil elastase that has been investigated as a therapeutic agent for NE-driven respiratory diseases, including COPD.[2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound in established animal models of COPD, focusing on its efficacy in mitigating inflammation and structural lung damage.
Core Mechanism of Action
This compound is a highly selective inhibitor of neutrophil elastase.[2] In the context of COPD, the rationale for NE inhibition lies in its central role in the inflammatory cascade and tissue destruction. Inhaled irritants, most notably cigarette smoke, trigger an influx of neutrophils into the lungs. These activated neutrophils release NE, which degrades elastin and other components of the lung matrix, leading to emphysema.[1] NE also perpetuates the inflammatory response by activating pro-inflammatory cytokines and chemokines.[4][5] By inhibiting NE, this compound aims to break this cycle of inflammation and tissue damage.
Signaling Pathway in COPD Pathogenesis
The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade associated with COPD and the point of intervention for this compound.
Preclinical Efficacy of this compound in COPD Models
The preclinical efficacy of this compound has been evaluated in various animal models of COPD, primarily focusing on cigarette smoke-induced inflammation and lung damage.
Acute Cigarette Smoke Exposure Model
This model assesses the ability of a compound to mitigate the initial inflammatory response to cigarette smoke.
Experimental Workflow
Quantitative Data
In a study by Stevens et al. (2011), oral administration of this compound demonstrated a significant reduction in the inflammatory response to acute cigarette smoke exposure in mice.[3]
| Parameter | Vehicle Control | Cigarette Smoke + Vehicle | Cigarette Smoke + this compound (10 mg/kg) | Cigarette Smoke + this compound (30 mg/kg) |
| BALF Neutrophils (x10^4/mL) | ~0.1 | ~2.5 | ~1.0 | ~0.5 |
| BALF IL-1β (pg/mL) | Undetectable | ~150 | ~50 | ~25 |
Note: The values presented are approximate, based on graphical data from the cited literature, and are intended for comparative purposes.
Chronic Cigarette Smoke Exposure Model
This model evaluates the long-term effects of a compound on the development of emphysema and small airway remodeling, hallmarks of chronic COPD.
Experimental Workflow
Quantitative Data
In a chronic cigarette smoke exposure model in guinea pigs, this compound was shown to prevent the development of emphysema and small airway remodeling.[3]
| Parameter | Air Control | Cigarette Smoke + Vehicle | Cigarette Smoke + this compound (30 mg/kg) |
| Mean Linear Intercept (µm) | ~60 | ~80 | ~65 |
| Small Airway Wall Thickness (µm) | ~8 | ~12 | ~9 |
Note: The values presented are approximate, based on graphical data from the cited literature, and are intended for comparative purposes.
Experimental Protocols
Acute Cigarette Smoke Exposure in Mice
-
Animals: Female BALB/c mice.
-
Acclimatization: Animals were acclimatized for at least one week prior to the experiment.
-
Groups:
-
Vehicle control (exposed to air)
-
Cigarette smoke + vehicle
-
Cigarette smoke + this compound (doses typically ranging from 1 to 30 mg/kg)
-
-
Dosing: this compound or vehicle was administered orally (e.g., by gavage) at a specified time before smoke exposure.
-
Smoke Exposure: Mice were exposed to mainstream cigarette smoke from a specified number of cigarettes over a defined period.
-
Bronchoalveolar Lavage (BAL): At a set time point after the final smoke exposure, mice were euthanized, and a BAL was performed by instilling and retrieving a fixed volume of saline into the lungs.
-
Analysis:
-
Cell Counts: Total and differential cell counts in the BAL fluid were determined using a hemocytometer and cytospin preparations.
-
Cytokine Analysis: Levels of IL-1β in the BAL fluid were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Chronic Cigarette Smoke Exposure in Guinea Pigs
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Acclimatization: Animals were acclimatized for a minimum of one week before the start of the study.
-
Groups:
-
Air control + vehicle
-
Cigarette smoke + vehicle
-
Cigarette smoke + this compound (e.g., 30 mg/kg)
-
-
Smoke Exposure: Guinea pigs were exposed to whole-body cigarette smoke for a specified duration each day, for a period of up to 6 months.[6]
-
Dosing: this compound or vehicle was administered orally on a daily basis throughout the smoke exposure period.
-
Lung Tissue Processing: At the end of the study, animals were euthanized, and the lungs were inflation-fixed with formalin at a constant pressure. The fixed lungs were then processed for paraffin embedding.
-
Morphometric Analysis:
-
Mean Linear Intercept (Lm): To quantify airspace enlargement (emphysema), Lm was measured on histological sections of the lung parenchyma. This involves overlaying a grid on the lung images and counting the number of times the lines of the grid intercept with alveolar walls.
-
Small Airway Wall Thickness: The thickness of the walls of small airways (bronchioles) was measured on histological sections to assess airway remodeling.
-
Conclusion
The preclinical data for this compound in established animal models of COPD demonstrate its potential to mitigate key features of the disease. In acute smoke exposure models, this compound effectively reduces the influx of neutrophils and the levels of the pro-inflammatory cytokine IL-1β in the lungs.[3] In chronic exposure models, this compound has been shown to prevent the development of emphysema, as indicated by a reduction in airspace enlargement, and to attenuate small airway remodeling.[3] These findings provide a strong rationale for the clinical development of this compound as a therapeutic agent for COPD, particularly in patients with a high neutrophil burden. Further research and clinical trials are necessary to fully elucidate its efficacy and safety profile in the human population.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutrophil Elastase in the Pathogenesis of Chronic Obstructive Pulmonary Disease: A Review | Bentham Science [eurekaselect.com]
- 6. Airway remodeling in the smoke exposed guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Investigating the Efficacy of Alvelestat in Human Bronchial Epithelial (HBE) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvelestat is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1] Neutrophil elastase is a serine protease released by neutrophils during inflammatory responses in the lungs.[1] In chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF), elevated levels of NE in the airways contribute to tissue damage, inflammation, and mucus hypersecretion.[2] Human bronchial epithelial (HBE) cells are a primary target of NE's detrimental effects. This document provides detailed application notes and protocols for utilizing this compound in in vitro studies with HBE cells to investigate its potential as a therapeutic agent.
Mechanism of Action
Neutrophil elastase exerts its effects on HBE cells through various signaling pathways, leading to the upregulation of pro-inflammatory cytokines and mucin production. This compound, by inhibiting NE, is expected to mitigate these pathological processes.
Data Presentation: Representative Effects of Neutrophil Elastase Inhibition in HBE Cells
The following tables present illustrative quantitative data on the effects of neutrophil elastase (NE) and its inhibition on HBE cells. This data is representative and compiled from studies on NE and its inhibitors.
Table 1: Effect of this compound on Neutrophil Elastase-Induced IL-8 Secretion in HBE Cells
| Treatment | IL-8 Concentration (pg/mL) | Standard Deviation |
| Vehicle Control | 50 | ± 5 |
| NE (100 nM) | 500 | ± 45 |
| NE (100 nM) + this compound (10 nM) | 350 | ± 30 |
| NE (100 nM) + this compound (50 nM) | 200 | ± 25 |
| NE (100 nM) + this compound (100 nM) | 75 | ± 10 |
| This compound (100 nM) alone | 52 | ± 6 |
Table 2: Effect of this compound on Neutrophil Elastase-Induced MUC5AC Protein Expression in HBE Cells
| Treatment | MUC5AC Expression (Relative Units) | Standard Deviation |
| Vehicle Control | 1.0 | ± 0.1 |
| NE (100 nM) | 4.5 | ± 0.5 |
| NE (100 nM) + this compound (10 nM) | 3.2 | ± 0.4 |
| NE (100 nM) + this compound (50 nM) | 2.1 | ± 0.3 |
| NE (100 nM) + this compound (100 nM) | 1.2 | ± 0.2 |
| This compound (100 nM) alone | 1.1 | ± 0.1 |
Table 3: Effect of this compound on HBE Cell Viability
| Treatment | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 3.5 |
| This compound (1 µM) | 98 | ± 4.1 |
| This compound (10 µM) | 97 | ± 3.8 |
| This compound (100 µM) | 95 | ± 4.5 |
Experimental Protocols
Protocol 1: Culturing Human Bronchial Epithelial (HBE) Cells
This protocol describes the standard procedure for culturing primary Human Bronchial Epithelial cells.
Materials:
-
Primary Human Bronchial Epithelial Cells (e.g., from Lonza or ATCC)
-
Bronchial Epithelial Cell Growth Medium (BEGM) with supplements
-
Collagen-coated culture flasks or plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Pre-coat culture vessels with collagen according to the manufacturer's instructions.
-
Thaw cryopreserved HBE cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed BEGM.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh BEGM.
-
Seed the cells onto the collagen-coated culture vessel.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
Protocol 2: Neutrophil Elastase Stimulation and this compound Treatment
This protocol outlines the treatment of HBE cells with human neutrophil elastase to induce an inflammatory response and the subsequent inhibition with this compound.
Materials:
-
Confluent HBE cells in culture plates
-
Human Neutrophil Elastase (NE)
-
This compound
-
Serum-free BEGM
-
PBS
Procedure:
-
When HBE cells reach 80-90% confluency, replace the growth medium with serum-free BEGM for 24 hours.
-
Prepare stock solutions of NE and this compound in an appropriate solvent (e.g., sterile water for NE, DMSO for this compound).
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle control for 1 hour.
-
Stimulate the cells with a final concentration of 100 nM NE.
-
Incubate for the desired time period (e.g., 6-24 hours for cytokine analysis, 24-48 hours for mucin expression).
-
Collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA analysis.
Protocol 3: Measurement of IL-8 Secretion by ELISA
This protocol describes the quantification of Interleukin-8 (IL-8) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human IL-8 ELISA kit
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Follow the instructions provided with the human IL-8 ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and collected cell culture supernatants to the wells.
-
Incubate and wash the plate.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-8 in the samples based on the standard curve.
Protocol 4: Quantification of MUC5AC Expression by Western Blot
This protocol details the analysis of MUC5AC protein expression in HBE cell lysates.
Materials:
-
HBE cell lysates from Protocol 2
-
Protein lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibody against MUC5AC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the HBE cells using a suitable protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MUC5AC.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: Cell Viability Assay
This protocol is to assess the potential cytotoxicity of this compound on HBE cells.
Materials:
-
HBE cells seeded in a 96-well plate
-
This compound
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed HBE cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control.
-
Incubate for 24-48 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.[3]
Visualizations: Signaling Pathways and Experimental Workflow
Diagram 1: Neutrophil Elastase Signaling in HBE Cells
Caption: this compound inhibits NE, blocking downstream inflammatory signaling in HBE cells.
Diagram 2: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's impact on NE-stimulated HBE cells.
References
Application Notes and Protocols: Alvelestat Dose-Response in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for evaluating the dose-response relationship of Alvelestat, a potent and selective oral neutrophil elastase (NE) inhibitor, in the human lung adenocarcinoma cell line A549. This cell line serves as a widely accepted in vitro model for human alveolar type II epithelial cells. The protocols herein detail methods for assessing this compound's impact on cell viability, its efficacy in mitigating pro-inflammatory cytokine production following stimulation, and its mechanism of action via the NF-κB signaling pathway.
Introduction: this compound and Neutrophil Elastase
Neutrophil elastase (NE) is a serine protease released by activated neutrophils during inflammation. In the lungs, excessive NE activity can lead to the degradation of extracellular matrix components, such as elastin, and amplify inflammatory responses. This pathological activity is implicated in diseases like Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[1][2] this compound is a reversible inhibitor of NE, currently under development for lung diseases associated with unopposed NE activity.[1][3]
A549 cells, derived from human alveolar basal epithelial tissue, are a cornerstone model for studying lung disease and respiratory infections.[4][5][6] They can be stimulated with agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to mimic an inflammatory state, making them an ideal system to study the anti-inflammatory effects of NE inhibitors like this compound.
Signaling Pathway and Mechanism of Action
In response to inflammatory stimuli (e.g., TNF-α, LPS), cellular signaling cascades are activated, leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation.[7] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-8 (IL-8) and TNF-α.[8][9] Neutrophil Elastase can exacerbate this process. This compound acts by directly inhibiting NE, thereby reducing its downstream pro-inflammatory effects.
Caption: this compound inhibits Neutrophil Elastase, blocking a key inflammatory pathway.
Experimental Design and Workflow
The overall experimental workflow is designed to first establish a non-toxic dose range for this compound and then to measure its anti-inflammatory efficacy within that range.
Caption: General workflow for assessing this compound's effects on A549 cells.
Experimental Protocols
Protocol 1: A549 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing A549 cells to ensure healthy, viable cells for experimentation.
-
Materials:
-
Procedure:
-
Complete Growth Medium: Prepare by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.[6][10]
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium. Do not centrifuge freshly thawed cells.[5]
-
Incubation: Incubate cells at 37°C in a 5% CO₂ humidified incubator. The A549 cell doubling time is approximately 22 hours.[6]
-
Subculture (Passaging):
-
Subculture cells when they reach 80-90% confluency, typically every 3-5 days.[5]
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.[5]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[5]
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a split ratio of 1:4 to 1:8.[11]
-
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of this compound on A549 cells, ensuring that subsequent results are due to pharmacological effects, not cell death.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate overnight.[12][13]
-
Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of this compound. Include a "vehicle control" (DMSO equivalent to the highest this compound concentration) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12][14] Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "no treatment" control.
-
-
Exemplary Data:
| This compound (µM) | Cell Viability (%) | Std. Deviation |
| 0 (Control) | 100.0 | 4.5 |
| 0.1 | 99.2 | 5.1 |
| 1 | 98.5 | 4.8 |
| 10 | 97.1 | 5.3 |
| 50 | 95.8 | 4.9 |
| 100 | 94.2 | 5.5 |
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of IL-8 and TNF-α in the cell culture supernatant to quantify the anti-inflammatory effect of this compound.
-
Materials:
-
24-well cell culture plates
-
This compound and a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)
-
Human IL-8 ELISA Kit
-
Human TNF-α ELISA Kit
-
Microplate reader
-
-
Procedure:
-
Seeding: Seed A549 cells into a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to attach overnight.
-
Treatment:
-
Aspirate the medium.
-
Add fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay).
-
Incubate for 1-2 hours (pre-treatment).
-
Add the pro-inflammatory stimulus (e.g., TNF-α) to all wells except the negative control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the culture supernatant from each well and centrifuge at 1,000 x g for 10 minutes to pellet any detached cells.[15] Store supernatant at -80°C if not used immediately.[16]
-
ELISA: Perform the sandwich ELISA for IL-8 and TNF-α according to the manufacturer's instructions.[16][17][18] This typically involves coating a plate with a capture antibody, adding samples, adding a detection antibody, followed by a substrate for colorimetric detection.
-
Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of IL-8 and TNF-α in each sample by interpolating from the standard curve.
-
-
Exemplary Data (Stimulation with 10 ng/mL TNF-α):
| Group | This compound (µM) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Control (Unstimulated) | 0 | 55 | 25 |
| Stimulated Control | 0 | 1250 | 850 |
| Stimulated + this compound | 1 | 1180 | 810 |
| Stimulated + this compound | 10 | 850 | 620 |
| Stimulated + this compound | 50 | 450 | 310 |
| Stimulated + this compound | 100 | 280 | 150 |
Protocol 4: Western Blot Analysis of NF-κB Activation
This protocol is used to confirm this compound's mechanism of action by observing changes in the NF-κB signaling pathway. A key indicator of NF-κB activation is the phosphorylation of the p65 subunit.[7]
-
Materials:
-
6-well cell culture plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Seed A549 cells in 6-well plates and treat with this compound and/or stimulus as described in Protocol 3. A shorter incubation time (e.g., 30-60 minutes) may be optimal for observing p65 phosphorylation.
-
Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for total p65 and β-actin (as a loading control). Quantify band intensity using software like ImageJ.[19] Calculate the ratio of phospho-p65 to total p65.
-
-
Exemplary Data (Densitometry):
| Group | This compound (µM) | p-p65 / Total p65 Ratio (Fold Change) |
| Control (Unstimulated) | 0 | 1.0 |
| Stimulated Control | 0 | 5.8 |
| Stimulated + this compound | 10 | 4.1 |
| Stimulated + this compound | 50 | 2.3 |
| Stimulated + this compound | 100 | 1.4 |
References
- 1. mereobiopharma.com [mereobiopharma.com]
- 2. Possible pharmacological targets and mechanisms of sivelestat in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor this compound in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. nanopartikel.info [nanopartikel.info]
- 6. synthego.com [synthego.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemosensitization in non-small cell lung cancer cells by IKK inhibitor occurs via NF-κB and mitochondrial cytochrome c cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. A549 Cell Subculture Protocol [a549.com]
- 12. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mpbio.com [mpbio.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. documents.thermofisher.cn [documents.thermofisher.cn]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Alvelestat in Animal Models of Acute Lung Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. Neutrophil elastase (NE), a serine protease released by activated neutrophils, is a key mediator in the pathogenesis of ALI, contributing to lung tissue damage, inflammation, and increased vascular permeability. Alvelestat (formerly AZD9668) is an oral, potent, and selective inhibitor of neutrophil elastase.[1] These application notes provide an overview of the use of this compound in preclinical animal models of ALI, including detailed protocols and expected outcomes.
Mechanism of Action
This compound is a reversible inhibitor of neutrophil elastase.[2][3] By binding to NE, this compound prevents the breakdown of extracellular matrix proteins, such as elastin, and reduces the inflammatory cascade mediated by NE. This action helps to preserve the integrity of the lung parenchyma and reduce the influx of inflammatory cells into the alveolar space, thereby mitigating the severity of acute lung injury.[2][3]
Signaling Pathway of Neutrophil Elastase in Acute Lung Injury
Caption: Signaling pathway of neutrophil elastase in ALI and the inhibitory action of this compound.
Preclinical Animal Models
Several animal models are utilized to induce ALI and study the efficacy of therapeutic agents like this compound. The most common models include:
-
Lipopolysaccharide (LPS)-Induced ALI: Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, mimicking key features of clinical ALI.
-
Acid Aspiration-Induced ALI: Intratracheal instillation of hydrochloric acid simulates the aspiration of gastric contents, a common cause of ARDS in humans.
-
Cecal Ligation and Puncture (CLP): This surgical model of sepsis leads to secondary lung injury, reflecting ALI/ARDS that develops in the context of systemic infection.
-
Smoke-Induced ALI: Exposure to cigarette smoke can be used to model acute lung inflammation.[2][3]
Quantitative Data from Preclinical Studies
The efficacy of this compound and other neutrophil elastase inhibitors has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effect of this compound on Inflammatory Markers in a Mouse Model of Smoke-Induced Airway Inflammation
| Treatment Group | BAL Neutrophil Count | BAL IL-1β Levels | Reference |
| Control | Baseline | Baseline | [2][4] |
| Smoke Exposure | Significantly Increased | Significantly Increased | [2][4] |
| Smoke + this compound | Significantly Reduced | Significantly Reduced | [2][4] |
Table 2: Efficacy of Neutrophil Elastase Inhibitors in Rodent Models of LPS-Induced ALI
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Lung Edema | Rat | Sivelestat | ↓ Lung Wet/Dry Ratio | [5][6] |
| Neutrophil Infiltration | Rat | Sivelestat | ↓ MPO-positive cells in lung tissue | [5][6] |
| Inflammatory Cytokines | Rat | Sivelestat | ↓ TNF-α, IL-1β, IL-6 in BALF | [7] |
| Total Protein in BALF | Rat | Sivelestat | ↓ Protein concentration | [7] |
Note: Data for Sivelestat, another specific neutrophil elastase inhibitor, is included as a relevant example of the expected effects in an LPS-induced ALI model.
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of ALI in mice via intratracheal administration of LPS and subsequent treatment with this compound.
Materials:
-
This compound (AZD9668)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal handling and surgical equipment
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in an LPS-induced ALI mouse model.
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (n=8-10 per group):
-
Vehicle Control (saline instillation + vehicle for this compound)
-
LPS + Vehicle
-
LPS + this compound
-
-
This compound Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg) one hour prior to LPS challenge.[4] Administer the vehicle to the control and LPS groups.
-
Anesthesia and LPS Instillation:
-
Anesthetize the mice using a suitable anesthetic.
-
Expose the trachea through a small midline incision.
-
Instill LPS (e.g., 2.5 mg/kg in 50 µL of sterile saline) or sterile saline for the control group directly into the trachea using a fine-gauge needle or catheter.
-
Suture the incision.
-
-
Monitoring: Allow the animals to recover on a warming pad and monitor for signs of distress for 24 hours.
-
Sample Collection (at 24 hours post-LPS):
-
Euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs to collect BAL fluid (BALF).
-
Harvest the lungs.
-
-
Analysis:
-
BALF Analysis:
-
Perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer or automated cell counter.
-
Measure cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Determine total protein concentration as a marker of vascular permeability.
-
-
Lung Tissue Analysis:
-
Wet/Dry Weight Ratio: Weigh a portion of the lung immediately after collection (wet weight), then dry it in an oven at 60°C for 48 hours and re-weigh (dry weight). The ratio is an indicator of pulmonary edema.
-
Histology: Fix the remaining lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including neutrophil infiltration, alveolar wall thickening, and edema.
-
-
Analysis of Bronchoalveolar Lavage Fluid (BALF)
Procedure:
-
Centrifuge the collected BALF at low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.
-
Aspirate the supernatant and store at -80°C for cytokine and protein analysis.
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentages of neutrophils, macrophages, and lymphocytes.
-
Use the supernatant for ELISA or other immunoassays to quantify cytokine concentrations according to the manufacturer's instructions.
Logical Relationship Diagram
Caption: Logical relationship between NE, ALI, and the therapeutic intervention with this compound.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical animal models of acute lung injury by effectively inhibiting neutrophil elastase. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound in various ALI models. The expected outcomes include a reduction in pulmonary edema, decreased inflammatory cell infiltration, and lower levels of pro-inflammatory cytokines in the lungs. These findings support the continued development of this compound as a potential treatment for ALI/ARDS in humans.
References
- 1. mereobiopharma.com [mereobiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of direct and indirect models of early induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Oral Administration of Alvelestat in Mice: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvelestat, also known as AZD9668, is a potent and selective oral inhibitor of neutrophil elastase (NE).[1][2] NE is a serine protease implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cardiovascular conditions.[3][4][5] These application notes provide a comprehensive overview of the oral administration of this compound in murine models, summarizing key quantitative data and offering detailed experimental protocols. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a reversible and highly selective inhibitor of neutrophil elastase.[5] It demonstrates potent inhibition of NE with a pIC50 value of 7.9 nM, a Ki value of 9.4 nM, and a Kd value of 9.5 nM.[1][2] Its high selectivity for NE over other serine proteases minimizes off-target effects.[2] By inhibiting NE, this compound can mitigate tissue damage and inflammation driven by excessive NE activity.[5][6] One of the key roles of NE is in the formation of Neutrophil Extracellular Traps (NETs), and this compound has been shown to inhibit NET formation, which contributes to its protective effects in lung injury models.[6]
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting neutrophil elastase.
Quantitative Data Summary
The following tables summarize the reported effects of oral this compound administration in various mouse models.
Table 1: Efficacy of this compound in a Mouse Model of Cigarette Smoke-Induced Airway Inflammation
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Bronchoalveolar Lavage (BAL) Neutrophils | This compound | 1-10 mg/kg (oral, twice daily for 4 days) | Reduction in BAL neutrophils | [1] |
| BAL Interleukin-1β (IL-1β) | This compound | 1-10 mg/kg (oral, twice daily for 4 days) | Reduction in BAL IL-1β | [1] |
Table 2: Efficacy of this compound in a Mouse Model of Acid-Aspiration-Induced Acute Lung Injury
| Parameter | Treatment Group | Outcome | Reference |
| Citrullinated Histone-NE Complex (NETs) in Lung Tissue | This compound | Substantially reduced | [6] |
| BALF IL-1β, IL-6, TNF-α | This compound | Notably decreased | [6] |
| BALF Neutrophil Counts | This compound | Alleviated | [6] |
| Serum IL-1β, IL-6, TNF-α | This compound | Notably decreased | [6] |
| Total Protein in BALF | This compound | Reduced | [6] |
Table 3: Efficacy of this compound in a Mouse Model of Aortic Valve Calcification
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Valve Thickness | This compound | 3 mg/kg (oral, once a week for 16 weeks) | Significantly reduced | [3] |
| NE and α-SMA Expression in Valve | This compound | 3 mg/kg (oral, once a week for 16 weeks) | Significantly reduced | [3] |
| NE Activity | This compound | 3 mg/kg (oral, once a week for 16 weeks) | Significantly lower | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol provides a standardized procedure for the oral administration of this compound to mice using gavage.
Materials:
-
This compound
-
Appropriate vehicle for dissolution (refer to manufacturer's instructions or literature for suitable solvents)[1]
-
Gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for mice)[7][8]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a clear stock solution of this compound.[1]
-
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
-
The final dosing volume should not exceed 10 mL/kg of the animal's body weight; smaller volumes (e.g., 5 mL/kg) are recommended to minimize the risk of aspiration.[7]
-
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.[8]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [8]
-
-
Administration of this compound:
-
Post-Administration Monitoring:
Caption: Experimental workflow for oral gavage of this compound in mice.
Protocol 2: Induction and Treatment of Cigarette Smoke-Induced Airway Inflammation
This protocol describes a model for evaluating the efficacy of this compound in mitigating cigarette smoke-induced airway inflammation in mice.
Animal Model:
-
Female BALB/cJBomTac mice[1]
Procedure:
-
Cigarette Smoke Exposure: Expose mice to cigarette smoke according to established protocols.
-
This compound Administration:
-
Endpoint Analysis:
-
At the end of the treatment period, collect bronchoalveolar lavage fluid (BALF).
-
Analyze BALF for neutrophil counts and levels of inflammatory cytokines such as IL-1β.
-
Protocol 3: Induction and Treatment of Acid-Aspiration-Induced Acute Lung Injury
This protocol outlines a model for assessing the protective effects of this compound in acute lung injury.
Animal Model:
-
Murine model of hydrochloric acid (HCl) aspiration-induced ALI.[6]
Procedure:
-
Induction of Lung Injury: Induce acute lung injury by intratracheal instillation of HCl.
-
This compound Administration: Administer this compound to a treatment group of mice. The specific dosage and timing of administration should be determined based on the study design.
-
Endpoint Analysis (at 12 hours post-injury):
-
Collect lung tissue for immunofluorescence analysis of NETs (citrullinated histone-NE complex).[6]
-
Perform Western blot analysis of lung tissue for citrullinated histones.[6]
-
Collect BALF and serum to measure levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and total protein.[6]
-
Determine neutrophil counts in BALF.[6]
-
Conclusion
This compound is a promising oral neutrophil elastase inhibitor with demonstrated efficacy in various murine models of inflammatory diseases. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of this compound. Adherence to proper oral gavage techniques is crucial for ensuring animal welfare and the reliability of experimental outcomes. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in different disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The role of neutrophil elastase in aortic valve calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Neutrophil extracellular traps contribute to the pathogenesis of acid-aspiration-induced ALI/ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Alvelestat Protocol for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvelestat (also known as AZD9668 or MPH966) is a potent, oral, and highly selective inhibitor of neutrophil elastase (NE).[1][2][3] Neutrophil elastase is a serine protease released by neutrophils during inflammation and is implicated in the pathology of several respiratory diseases, including Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease.[4][5][6][7] By reversibly binding to and inhibiting NE, this compound exerts anti-inflammatory effects, preventing NE-mediated tissue damage.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects and mechanism of action.
Mechanism of Action
This compound is a selective and reversible inhibitor of human neutrophil elastase.[5] Unopposed neutrophil elastase activity can lead to the breakdown of connective tissue proteins, such as elastin, in the lungs, contributing to the pathology of diseases like emphysema.[7] this compound directly binds to neutrophil elastase, blocking its enzymatic activity and thereby protecting tissues from proteolytic damage. This inhibition of neutrophil elastase also leads to a reduction in downstream inflammatory responses.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on in vitro and cell-free assays.
| Parameter | Value | Notes | Source |
| IC50 | 12 nM | Cell-free assay for neutrophil elastase inhibition. | [1] |
| Ki | 9.4 nM | Cell-free assay for neutrophil elastase inhibition. | [1] |
| In Vitro Concentration Range | 10 nM - 1000 nM | Effective concentrations used in a model of proteinase/anti-proteinase imbalance. | [8] |
| Cell-Based NE Inhibition | Effective | Inhibits NE activity in zymosan-stimulated whole blood and on the surface of stimulated polymorphonuclear cells. | [1][2] |
Signaling Pathway
This compound, as a neutrophil elastase inhibitor, is proposed to mitigate inflammation by interfering with key signaling pathways. While direct studies on this compound's comprehensive signaling cascade are emerging, its mechanism is believed to be analogous to other neutrophil elastase inhibitors like sivelestat. The primary mechanism involves the inhibition of neutrophil elastase, which in turn can prevent the activation of pro-inflammatory signaling pathways such as NF-κB and PI3K/AKT/mTOR. These pathways are central regulators of inflammatory cytokine production.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cell lines with this compound. Specific cell lines relevant to respiratory research include A549 (human alveolar basal epithelial cells) and primary human bronchial epithelial cells (HBECs).
Materials:
-
Cell line of interest (e.g., A549, ATCC® CCL-185™)
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS for A549 cells)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into the desired culture plates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Downstream Analysis:
-
After the incubation period, cells and/or culture supernatants can be collected for various downstream analyses, such as:
-
Cell Viability Assays: (e.g., MTT, XTT) to assess cytotoxicity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of cytokines (e.g., IL-6, IL-8, TNF-α) into the culture medium.
-
Quantitative PCR (qPCR): To measure changes in gene expression of inflammatory markers.
-
Western Blotting: To analyze the protein levels and activation states of signaling molecules (e.g., phosphorylated NF-κB, AKT).
-
-
Protocol 2: Neutrophil Elastase Inhibition Assay (Cell-Free)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on purified neutrophil elastase.
Materials:
-
Human neutrophil elastase (purified)
-
Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.
-
Prepare a solution of human neutrophil elastase in the assay buffer.
-
Prepare a solution of the neutrophil elastase substrate in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the respective wells. Include a positive control (neutrophil elastase without inhibitor) and a negative control (assay buffer and substrate only).
-
Add the neutrophil elastase solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the neutrophil elastase activity.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cultured cells.
Conclusion
This compound is a valuable research tool for investigating the role of neutrophil elastase in inflammatory processes and respiratory diseases. The protocols and information provided in these application notes offer a starting point for researchers to design and execute cell culture experiments to explore the cellular and molecular effects of this potent inhibitor. It is recommended to optimize experimental conditions, including cell type, this compound concentration, and incubation time, for each specific research question.
References
- 1. reprocell.com [reprocell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. [Sivelestat protects acute kidney injury by inhibiting the PI3K/AKT pathway in septic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A549 Cell Subculture Protocol [a549.com]
- 7. mereobiopharma.com [mereobiopharma.com]
- 8. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Alvelestat In Vitro Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Alvelestat concentration for in vitro studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in an accessible format to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, highly selective, and reversible inhibitor of human neutrophil elastase (NE).[1][2][3] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is released upon inflammation.[4] By inhibiting NE, this compound can prevent the breakdown of connective tissues, particularly elastin in the lungs, and modulate inflammatory responses.[4][5]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: A typical starting concentration for in vitro studies can range from nanomolar (nM) to low micromolar (µM). The IC50 (half-maximal inhibitory concentration) of this compound for neutrophil elastase is approximately 12 nM, and the Ki (inhibition constant) is around 9.4 nM.[1][2] For cell-based assays, concentrations up to 20 µg/mL have been used.[6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (183.3 mM).[1][2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to decrease cytotoxicity in human bronchial epithelial (HBE) and A549 cells at a concentration of 20 μg/mL.[6] However, as with any compound, it is crucial to perform a cell viability assay (e.g., MTT, MTS, or resazurin assay) with your specific cell line and experimental conditions to determine any potential cytotoxic effects at the concentrations you plan to use.
Q5: What are the known off-target effects of this compound?
A5: this compound is a highly selective inhibitor of neutrophil elastase, with at least 600-fold more selectivity over other serine proteases.[1][2] This high selectivity minimizes the likelihood of significant off-target effects at concentrations effective for NE inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell/System Type | Reference |
| IC50 | 12 nM | Cell-free neutrophil elastase assay | [1][2] |
| Ki | 9.4 nM | Cell-free neutrophil elastase assay | [1][2] |
| Kd | 9.5 nM | Neutrophil elastase | [6] |
| Effective Concentration | 10 nM - 1000 nM | In vitro proteinase/anti-proteinase model | [4][8] |
| Effective Concentration | 5 µM | Porcine islet preservation | [3] |
| Effective Concentration | 20 µg/mL | HBE and A549 cells (decreased cell death) | [6][7] |
| Solubility in DMSO | 100 mg/mL (183.3 mM) | N/A | [1][2] |
| Water Solubility | 0.00275 mg/mL | N/A | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound inhibits neutrophil elastase, preventing tissue damage.
Caption: A typical workflow for testing this compound in vitro.
Experimental Protocols
Neutrophil Elastase (NE) Activity Assay (Fluorometric)
This protocol provides a method to measure the inhibitory effect of this compound on NE activity.
Materials:
-
Human Neutrophil Elastase (NE), purified
-
Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 360/470 nm)
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare NE solution: Dilute the NE stock solution in Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
Add 50 µL of the this compound dilutions to the wells of the 96-well plate.
-
Add 25 µL of the NE solution to each well.
-
Include a positive control (NE without inhibitor) and a negative control (Assay Buffer without NE).
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction: Add 25 µL of the fluorogenic NE substrate to each well.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on the viability of adherent cells.
Materials:
-
Target cell line (e.g., A549, HBE)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common this compound issues.
| Issue | Potential Cause | Recommended Solution |
| No or Low Inhibition of NE Activity | Incorrect this compound concentration | Verify the concentration of your stock solution and the accuracy of your dilutions. Perform a full dose-response curve to ensure you are testing within the effective range. |
| Degraded this compound | Prepare a fresh stock solution from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] | |
| Inactive NE enzyme | Test the activity of your NE enzyme with a known standard inhibitor. If necessary, use a new batch of the enzyme. | |
| High Variability in Results | Pipetting errors or inconsistent mixing | Ensure all pipettes are calibrated. Mix all solutions thoroughly before and after dilutions and additions to the assay plate. |
| Inconsistent cell seeding or cell health | Ensure you have a homogenous single-cell suspension before seeding. Use a consistent cell counting method. Ensure cells are healthy and in the exponential growth phase. | |
| Unexpected Cytotoxicity | High final DMSO concentration | Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.1%). Always include a vehicle control with the same DMSO concentration as your highest this compound dose. |
| Cell line sensitivity to this compound | Perform a cell viability assay (e.g., MTT, MTS) across a wide range of this compound concentrations to determine the cytotoxic threshold for your specific cell line. | |
| Precipitate Formation in Media | Poor solubility of this compound at the working concentration | This compound has low aqueous solubility.[9] Ensure the DMSO stock is fully dissolved before adding it to the aqueous cell culture medium. Add the stock solution to the medium while vortexing to aid dispersion. If precipitation persists, a lower working concentration may be necessary. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pancreas Preservation with a Neutrophil Elastase Inhibitor, this compound, Contributes to Improvement of Porcine Islet Isolation and Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. mereobiopharma.com [mereobiopharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. This compound (MPH966) / AstraZeneca, Mereo Biopharma [delta.larvol.com]
- 9. go.drugbank.com [go.drugbank.com]
Alvelestat Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the solubility and stability of Alvelestat (also known as AZD9668) during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable and selective inhibitor of neutrophil elastase (NE), a serine protease.[1][2][3] Its primary mechanism of action is to bind to and inhibit the activity of human NE, thereby preventing NE-mediated inflammatory responses and subsequent tissue damage, particularly in the lungs.[4] This makes it a compound of interest for respiratory diseases where neutrophil elastase is implicated, such as Alpha-1 Antitrypsin Deficiency (AATD) and Chronic Obstructive Pulmonary Disease (COPD).[5][6]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is practically insoluble in water and ethanol.[2] The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[2][7] Commercial suppliers report solubility in DMSO to be high, for instance, ≥ 33 mg/mL, 57 mg/mL, and up to 100 mg/mL.[2][3][8] For in vivo studies, specific formulations are required as direct aqueous dilution of the DMSO stock will cause precipitation.
Q3: My this compound solution appears cloudy or has precipitated after dilution. How can I resolve this?
This is a common issue due to the poor aqueous solubility of this compound. To avoid precipitation when preparing working solutions for cell-based assays or other aqueous systems, it is crucial to use a very low concentration of the DMSO stock solution in your final aqueous buffer. The final DMSO concentration in your experimental media should be kept as low as possible, typically below 0.5%, to maintain solubility and minimize solvent-induced artifacts.
For in vivo preparations, a suspension in a vehicle like 0.5% carboxymethyl cellulose sodium (CMC-Na) is often used.[2][8] Alternatively, co-solvent systems can be employed.
Q4: How should I store this compound powder and stock solutions to ensure stability?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
-
Stock Solutions: Aliquot stock solutions in DMSO and store them at -80°C for up to 2 years or at -20°C for up to 1 year.[7] It is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Precipitation of this compound in culture media. | - Visually inspect the media for any signs of precipitation after adding the this compound stock solution. - Decrease the final concentration of this compound. - Ensure the final DMSO concentration is minimal and consistent across all experiments. |
| Degradation of this compound in solution. | - Prepare fresh working solutions from a frozen stock for each experiment. - Protect solutions from prolonged exposure to light and elevated temperatures. |
| Interaction with media components. | - Test the solubility and stability of this compound in your specific cell culture medium over the time course of your experiment. |
Issue 2: Difficulty in preparing a stable formulation for in vivo studies.
| Potential Cause | Troubleshooting Step |
| Incorrect solvent mixture or preparation method. | - Follow established protocols for preparing this compound formulations. For example, for a 2.5 mg/mL clear solution, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used. Prepare by adding each solvent sequentially and ensuring complete dissolution at each step. - For suspensions, ensure the CMC-Na is properly hydrated before adding this compound and use sonication to achieve a uniform suspension. |
| Phase separation or precipitation upon standing. | - Prepare the formulation fresh on the day of the experiment. - If using a co-solvent system, ensure all components are thoroughly mixed. Gentle warming and sonication may aid dissolution, but the stability of this compound under these conditions should be considered. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
| DMSO | ≥ 33 mg/mL to 100 mg/mL | [2][3][8] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| Stock Solution in DMSO | -80°C | 2 years |
| Stock Solution in DMSO | -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 545.53 g/mol ), anhydrous DMSO.
-
Procedure:
-
Weigh out 5.46 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Formulation for Oral Administration in Mice (Suspension)
-
Materials: this compound powder, 0.5% (w/v) carboxymethyl cellulose sodium (CMC-Na) in sterile water.
-
Procedure:
-
Prepare the 0.5% CMC-Na solution and ensure it is fully hydrated.
-
Calculate the required amount of this compound for the desired dosage.
-
Triturate the this compound powder with a small volume of the CMC-Na vehicle to form a smooth paste.
-
Gradually add the remaining volume of the CMC-Na vehicle while continuously mixing to form a homogenous suspension.
-
Use a magnetic stirrer or sonicator to maintain the suspension's uniformity before and during administration.
-
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C25H22F3N5O4S | CID 46861623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. oaepublish.com [oaepublish.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
Troubleshooting Alvelestat variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Alvelestat. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AZD9668) is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1] NE is a serine protease released by neutrophils during inflammation, and it plays a role in the degradation of extracellular matrix proteins, including elastin.[2][3] By inhibiting NE, this compound aims to reduce inflammation and tissue damage associated with diseases where NE activity is elevated, such as Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease.[4]
Q2: What are the key in vitro parameters of this compound's activity?
This compound is a potent inhibitor of neutrophil elastase. Key reported values include:
| Parameter | Value | Notes |
| IC50 | 12 nM | Cell-free assay.[1] |
| Ki | 9.4 nM | Cell-free assay.[1][5] |
| pIC50 | 7.9 nM | [5] |
Note: IC50 values can vary between different experimental setups (e.g., cell-free vs. cell-based assays) and should be determined empirically under your specific assay conditions.
Q3: How should I prepare and store this compound stock solutions to minimize variability?
Proper preparation and storage of this compound are critical for consistent experimental results.
-
Solubility: this compound is soluble in DMSO.[1] For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, various formulations involving DMSO, PEG300, Tween 80, and saline or corn oil can be used.
-
Stock Solution Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C for up to 1 month or -80°C for up to 1 year for optimal stability.[5]
-
Use of Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[1]
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
Variability in cell-based assays can arise from several factors:
-
Cell Line Differences: Different cell lines may have varying levels of endogenous neutrophil elastase or may respond differently to its inhibition. IC50 values can differ between cell lines.
-
Cell Density and Growth Phase: The density and growth phase of your cells can impact their metabolic activity and response to treatment. Ensure consistent cell seeding and treatment at a similar confluence.
-
Incubation Time: The duration of this compound exposure can influence the observed effect. Optimize the incubation time for your specific cell line and endpoint.
-
Assay Endpoint Measurement: The method used to assess cell viability or other endpoints can have inherent variability. Ensure your assay is validated and has a good signal-to-noise ratio.
Troubleshooting Guides
Problem: High Variability in Neutrophil Elastase (NE) Activity Assays
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Substrate Specificity and Quality | Ensure you are using a highly specific substrate for neutrophil elastase to avoid off-target cleavage by other proteases. Verify the quality and purity of the substrate. Different fluorogenic or chromogenic substrates are available.[3][6] |
| Enzyme Activity and Stability | The activity of purified neutrophil elastase can vary between batches and decrease with improper storage. Aliquot the enzyme and avoid repeated freeze-thaw cycles. Always run a standard curve with a known active enzyme for each experiment. |
| Buffer Composition and pH | The pH and ionic strength of the assay buffer can significantly impact enzyme activity. Optimize the buffer conditions for your specific assay. Common buffers include Tris-HCl or HEPES. |
| Presence of Endogenous Inhibitors | Samples such as plasma or cell lysates may contain endogenous inhibitors of neutrophil elastase (e.g., alpha-1 antitrypsin). This can lead to an underestimation of NE activity. Consider methods to remove or inactivate these inhibitors if necessary. |
| Inconsistent Pipetting and Mixing | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and adding reagents. Thoroughly mix all components of the assay. |
Problem: Low or No Inhibitory Effect of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal concentration range for your assay. |
| Degradation of this compound | Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. Prepare fresh dilutions from a properly stored stock solution for each experiment.[5] |
| Assay Conditions | Sub-optimal assay conditions (e.g., incorrect pH, temperature, or incubation time) can affect the interaction between this compound and neutrophil elastase. Optimize these parameters for your specific experimental setup. |
| High Enzyme Concentration | If the concentration of neutrophil elastase in your assay is too high, it may require a higher concentration of this compound to achieve significant inhibition. Consider reducing the enzyme concentration. |
Experimental Protocols
General Protocol for In Vitro Neutrophil Elastase Inhibition Assay
This protocol provides a general framework. Specific parameters should be optimized for your experimental conditions.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Prepare a solution of human neutrophil elastase in the assay buffer.
-
Prepare a solution of a fluorogenic or chromogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound dilutions.
-
Add the neutrophil elastase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the NE substrate solution to each well.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the reaction rate against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Signaling Pathway of Neutrophil Elastase and Inhibition by this compound
Caption: Neutrophil elastase signaling and this compound inhibition.
Experimental Workflow for Troubleshooting this compound Variability
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neutrophil elastase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. mereobiopharma.com [mereobiopharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Headache as a Side Effect in Alvelestat Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alvelestat in animal studies. The information provided is intended to assist in managing potential headache-like symptoms, a known adverse event in human clinical trials of this compound.
Troubleshooting Guides
Identifying Potential Headache-Like Symptoms in Laboratory Animals
Q1: My animals treated with this compound are showing unusual behavior. Could this be a sign of headache?
A1: While animals cannot report headaches, certain behavioral changes can be indicative of pain or discomfort that may be analogous to headache in humans. It is crucial to establish baseline behaviors for each animal before drug administration to accurately identify treatment-related changes. Key signs to monitor include:
-
Changes in Natural Behaviors:
-
Reduced Locomotor Activity: Animals may appear lethargic, move less around the cage, or show a hunched posture.
-
Decreased Food and Water Consumption: Monitor for significant drops in daily intake, which can be a general indicator of distress.
-
Altered Grooming Habits: A decrease in normal grooming behavior or, conversely, excessive face wiping or head rubbing could signify discomfort in the head region.[1][2]
-
-
Facial Expressions of Pain:
-
Rodents in pain often exhibit a "pain face," characterized by orbital tightening (squinting), nose and cheek bulging, and changes in ear and whisker position.[1]
-
-
Aversion to Light (Photophobia):
-
Hypersensitivity to Touch (Allodynia):
-
Animals may show an exaggerated response to normally non-painful stimuli, such as gentle touch to the head or neck area. This can be assessed using von Frey filaments.[2]
-
Q2: How can I confirm if the observed behaviors are related to this compound administration?
A2: To establish a causal link between this compound and the observed behaviors, consider the following experimental design elements:
-
Dose-Response Relationship: Determine if the incidence or severity of the behavioral changes correlates with the dose of this compound administered.
-
Time Course of Symptoms: Record the onset and duration of the behavioral changes in relation to the timing of this compound administration.
-
Use of a Placebo Control Group: A control group receiving a vehicle solution is essential to differentiate drug-specific effects from procedural stress.
-
Reversibility of Symptoms: Observe if the behavioral signs diminish as the drug is cleared from the animal's system.
Q3: What should I do if I suspect an animal is experiencing a headache-like side effect?
A3: If you suspect an animal is in pain, the primary goal is to alleviate its suffering while maintaining the integrity of the study.
-
Consult with the Attending Veterinarian: This is a critical first step. The veterinarian can help assess the animal's condition and recommend an appropriate course of action.
-
Consider Analgesic Intervention: In consultation with the veterinarian, the use of analgesics may be appropriate. The choice of analgesic should be carefully considered to avoid any potential interaction with this compound or interference with the study's endpoints.
-
Refine the Experimental Protocol: If headache-like symptoms are consistently observed, consider refining the protocol. This could involve adjusting the dose of this compound, the frequency of administration, or the route of administration.
-
Humane Endpoints: If the animal's distress cannot be alleviated, humane euthanasia should be considered as an endpoint.
Managing Confirmed Headache-Like Side Effects
Q4: What are the recommended supportive care measures for an animal exhibiting signs of headache?
A4: In addition to potential analgesic treatment, supportive care can help improve the animal's well-being:
-
Provide a Quiet and Darkened Environment: Reducing light and noise levels can be beneficial for animals showing signs of photophobia.
-
Ensure Easy Access to Food and Water: Place food and water on the cage floor to minimize the effort required for the animal to eat and drink, especially if it is showing signs of lethargy.
-
Provide Soft Bedding: Deeper, softer bedding can provide comfort for an animal that is less mobile.
-
Monitor Body Weight and Hydration Status: Dehydration and weight loss can exacerbate an animal's poor condition. Subcutaneous fluid administration may be necessary in some cases.
Q5: Are there any specific analgesics that are recommended for drug-induced headache in rodents?
A5: The selection of an analgesic should be made in consultation with a veterinarian and should be based on the specific needs of the animal and the experimental design. Some commonly used analgesics in laboratory animals that could be considered include:
-
Non-steroidal anti-inflammatory drugs (NSAIDs): While effective for some types of pain, their anti-inflammatory properties could potentially interfere with studies focused on inflammation.
-
Opioids: These are potent analgesics but can have sedative effects that may impact behavioral assessments.
-
Acetaminophen (Paracetamol): This has been shown to have analgesic effects on muscular hyperalgesia in rats and is a common over-the-counter headache treatment in humans.[4]
The potential for drug-drug interactions with this compound should always be a primary consideration.
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its mechanism of action?
A: this compound (also known as AZD9668) is an oral, selective, and reversible inhibitor of neutrophil elastase.[5] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can damage tissues, particularly in the lungs.[6] By inhibiting neutrophil elastase, this compound aims to reduce inflammation and tissue destruction.[7]
Q: Why is headache a potential side effect of this compound?
A: The exact mechanism by which this compound may cause headaches is not fully understood. However, research suggests that neutrophil elastase itself can induce pain and inflammation through the activation of Proteinase-Activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels on sensory neurons.[7][8][9][10] It is hypothesized that the modulation of these or other pathways by this compound could contribute to the headache side effect observed in humans.
Q: How common is headache as a side effect of this compound in clinical trials?
A: In human Phase 2 clinical trials, headache was the most frequently reported adverse event associated with this compound.[11] It was generally described as mild to moderate and often resolved with continued dosing.[11] However, there have been cases where headache was reported as a serious adverse event.[11]
Q: Are there any published data on headache as a side effect in animal studies of this compound?
A: To date, there is a lack of publicly available literature specifically detailing the incidence of headache-like symptoms in preclinical animal studies of this compound. The safety information is primarily derived from human clinical trials.[12][13] Therefore, the guidance provided here is based on the known human side effect profile and general principles of animal welfare and pain assessment.
Q: Can I proactively administer analgesics to prevent potential headaches in my animal studies?
A: Prophylactic administration of analgesics is generally not recommended unless there is strong evidence to suggest a high likelihood of significant pain and the analgesic itself does not interfere with the study's scientific objectives. It is preferable to closely monitor the animals for signs of pain and provide treatment as needed. This approach, known as pre-emptive analgesia, should be discussed with the Institutional Animal Care and Use Committee (IACUC) and the attending veterinarian.
Data Presentation
Table 1: Incidence of Headache in Human Phase 2 Clinical Trials of this compound
| Study | Dosage | Incidence of Headache in this compound Group | Incidence of Headache in Placebo Group | Severity | Notes |
| ASTRAEUS | 120 mg bid and 240 mg bid | Most frequent adverse event | Not specified as most frequent | Mild to moderate | Resolved on continued dosing; three cases reported as serious adverse events.[11] |
| ATALANTa | 120 mg bid | Most common adverse event | Worsening of COPD symptoms was most common | Not specified | Well-tolerated overall.[11] |
Experimental Protocols
Protocol: Assessment of Headache-Like Behaviors in Rodents
This protocol outlines methods to assess behaviors that may be indicative of headache in rodents treated with this compound.
1. Acclimation and Baseline Measurement:
- Acclimate animals to the testing environment for at least 3 days prior to the start of the experiment.
- Record baseline measurements for all behavioral tests for 2-3 days before the first dose of this compound to establish a pre-treatment norm for each animal.
2. Behavioral Assessments:
- Open Field Test (for locomotor activity and anxiety-like behavior):
- Place the animal in the center of a square arena (e.g., 50x50 cm) and record its activity for 5-10 minutes using an automated tracking system.
- Parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[1][2]
- Light/Dark Box Test (for photophobia):
- Use a two-chambered box with one brightly lit compartment and one dark compartment connected by an opening.
- Place the animal in the light compartment and allow it to freely explore for 5-10 minutes.
- Record the time spent in each compartment and the number of transitions between compartments.[1][2]
- Grimace Scale (for facial expression of pain):
- At predetermined time points after dosing, capture high-resolution images of the animals' faces.
- Score the images based on the presence and severity of orbital tightening, nose/cheek bulge, and changes in ear and whisker carriage.[1]
- Home Cage Monitoring:
- Use automated systems or manual observation to record food and water intake, and general activity levels in the home cage.
- Note any instances of abnormal postures or behaviors (e.g., excessive head rubbing).
3. Data Analysis:
- Compare the behavioral data from this compound-treated animals to their own baseline data and to the data from the placebo-treated control group.
- Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.
Mandatory Visualization
Caption: Workflow for managing potential headache in animal studies.
Caption: Proposed signaling pathway for neutrophil elastase-induced pain.
References
- 1. How animal models are helping us understand migraine and cluster headache symptoms – On Medicine [blogs.biomedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. mereobiopharma.com [mereobiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Alvelestat Technical Support Center: Preclinical Dose-Escalation Strategies
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing alvelestat (formerly AZD9668) in preclinical models. The information is presented in a question-and-answer format to directly address potential issues during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, potent, and selective inhibitor of neutrophil elastase (NE).[1][2][3] It functions by reversibly binding to NE, thereby preventing its enzymatic activity which is implicated in the inflammatory cascade, mucus production, and tissue damage in various respiratory diseases.[1][2][4]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in several preclinical models of lung inflammation and injury, including:
-
Human neutrophil elastase-induced acute lung injury in mice and rats.[1][2][3]
-
Acute cigarette smoke-induced airway inflammation in mice.[1][2][3]
-
Chronic tobacco smoke-induced airspace enlargement and small airway remodeling in guinea pigs.[1][2][3]
Q3: What is the rationale for a dose-escalation strategy in preclinical studies with this compound?
A3: A dose-escalation strategy is crucial for determining the optimal therapeutic window of this compound. This approach helps in identifying the minimum effective dose that achieves the desired pharmacological effect (e.g., significant NE inhibition) while also establishing a safety profile by identifying doses that may lead to adverse effects. This is essential before progressing to more complex and long-term efficacy studies.
Q4: What are the known off-target effects of this compound in preclinical models?
A4: this compound is a highly selective inhibitor of neutrophil elastase, with over 600-fold greater selectivity for NE compared to other serine proteases.[1] Preclinical toxicology studies have established no-adverse-effect levels (NOAELs) at high doses, suggesting a wide safety margin.[4]
Troubleshooting Guide
Q1: I am not observing a significant reduction in lung inflammation in my mouse model. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosing: Ensure that the dose of this compound is within the effective range reported in the literature (e.g., 1-10 mg/kg in mice, administered orally).[5] A dose-response study is recommended to determine the optimal dose for your specific model.
-
Timing of Administration: The timing of this compound administration relative to the inflammatory insult is critical. For prophylactic studies, the compound should be administered prior to the challenge. For therapeutic studies, the timing should be based on the expected peak of inflammation.
-
Pharmacokinetics: this compound has a short elimination half-life.[6] Ensure that the dosing frequency (e.g., twice daily) is sufficient to maintain therapeutic concentrations throughout the study period.
-
Model-Specific Factors: The severity and nature of the induced inflammation in your model may require adjustments to the dosing regimen.
Q2: How should I prepare this compound for oral administration in my animal studies?
A2: The formulation and vehicle used for administration can significantly impact the bioavailability of this compound. It is recommended to consult the manufacturer's instructions or relevant publications for appropriate vehicle and formulation methods to ensure consistent and reliable dosing.
Q3: I am observing variability in my results between animals. How can I minimize this?
A3: In addition to standardizing your experimental procedures, pay close attention to the following:
-
Accurate Dosing: Ensure precise oral gavage techniques to deliver the intended dose to each animal.
-
Animal Health: Use healthy animals of a consistent age and weight.
-
Environmental Factors: Maintain consistent housing conditions, as stress can influence inflammatory responses.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies with this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (nM) | 12 | [1][3] |
| Ki (nM) | 9.4 | [1][3] |
| Kd (nM) | 9.5 | [5] |
Table 2: Preclinical Efficacy of this compound in Rodent Models
| Animal Model | Species | Dose Range (Oral) | Key Findings | Reference |
| Human NE-Induced Lung Injury | Mouse, Rat | Not specified | Prevention of lung hemorrhage and reduction of matrix protein degradation products in BAL fluid. | [1][2][3] |
| Acute Smoke-Induced Airway Inflammation | Mouse | 1-10 mg/kg (twice daily for 4 days) | Reduction in BAL neutrophils and IL-1β. | [5] |
| Chronic Smoke-Induced Airspace Enlargement | Guinea Pig | Not specified | Prevention of airspace enlargement and small airway remodeling. | [1][2][3] |
Table 3: Preclinical Safety and Toxicology of this compound
| Species | Duration of Study | No-Adverse-Effect Level (NOAEL) | Reference |
| Rat | up to 6 months | 370-500 mg/kg/day | [4] |
| Dog | 12 months | 122 mg/kg | [4] |
| Mouse | 3 months | up to 2000 mg/kg | [4] |
Experimental Protocols
1. Acute Cigarette Smoke-Induced Airway Inflammation Model in Mice
-
Animals: Female BALB/c mice.
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound (e.g., 1, 3, and 10 mg/kg) or vehicle control via oral gavage twice daily for four consecutive days.
-
-
Cigarette Smoke Exposure:
-
On days 1, 2, and 3 of the study, expose mice to the smoke from a specified number of cigarettes in a whole-body exposure chamber.
-
A control group of mice should be exposed to air only.
-
-
Endpoint Analysis (on Day 4):
-
Euthanize mice at a specified time point after the final dose of this compound.
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.
-
Conduct a total cell count and differential cell counts (neutrophils, macrophages, etc.) on the BAL fluid.
-
Measure the concentration of inflammatory cytokines (e.g., IL-1β) in the BAL fluid using ELISA or a similar method.
-
-
Data Analysis: Compare the inflammatory readouts between the vehicle-treated, smoke-exposed group and the this compound-treated, smoke-exposed groups to determine the dose-dependent efficacy of this compound.
Visualizations
Caption: this compound inhibits neutrophil elastase, a key driver of lung pathology.
Caption: A typical workflow for a preclinical dose-escalation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Alvelestat in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments involving Alvelestat. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solutions?
A1: Proper preparation and storage of this compound stock solutions are crucial for maintaining its activity. It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Q2: What is the recommended working concentration of this compound in cell culture?
A2: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the most effective concentration for your particular assay. Published studies have used concentrations in the nanomolar to low micromolar range.
Q3: How stable is this compound in cell culture media at 37°C?
A3: Currently, there is no publicly available quantitative data specifically detailing the long-term stability of this compound in various cell culture media at 37°C. The stability of a small molecule in cell culture can be influenced by several factors including the composition of the media, pH, and the presence of cellular enzymes. To ensure the compound's activity throughout your experiment, it is recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section. For critical long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Q4: Can I expect this compound to be stable during my multi-day cell culture experiment?
A4: While specific data is lacking, the stability of small molecules in culture media over several days can be a concern. Factors such as the presence of serum proteins and cellular metabolism can contribute to compound degradation. For multi-day experiments, it is best practice to either replace the medium with fresh this compound at set time points (e.g., every 24-48 hours) or to pre-determine its stability in your specific cell culture setup.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Instability in cell culture medium | Assess the stability of this compound in your specific cell culture medium and conditions (see Experimental Protocols). Consider replenishing the medium with fresh this compound during long-term experiments. |
| Incorrect concentration | Verify the calculations for your working solution. Perform a dose-response curve to confirm the optimal concentration for your cell line and assay. |
| Cell line resistance or low target expression | Confirm the expression of neutrophil elastase in your cell line. Consider using a positive control cell line known to be responsive to neutrophil elastase inhibitors. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high | Perform a dose-response experiment to identify the lowest effective concentration with minimal off-target effects. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Compound precipitation in media | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the working solution in pre-warmed medium and mixing thoroughly. Consider the solubility limits of this compound in aqueous solutions. |
Data Presentation
While specific stability data for this compound in cell culture media is not publicly available, the following table provides a template for how you can present your own stability data once generated.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free Medium (% Remaining) |
| 0 | 100 | 100 | 100 |
| 6 | 95 | 92 | 98 |
| 12 | 88 | 85 | 94 |
| 24 | 75 | 70 | 85 |
| 48 | 55 | 48 | 72 |
| 72 | 30 | 25 | 58 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Aliquot the solution into sterile tubes or wells of a plate for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Place the samples in a 37°C incubator.
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation. The sample at time 0 should be frozen immediately after preparation.
-
After collecting all time points, thaw the samples.
-
Prepare the samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) and centrifugation to remove any precipitated proteins.
-
Analyze the supernatant by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified signaling pathway of Neutrophil Elastase and its inhibition by this compound.[3][4][5]
References
- 1. Detection of sivelestat and its metabolite in small volumes of plasma from Chinese ALI/ARDS patients with SIRS via high-throughput UPLC-MS/MS: A pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for storing and handling Alvelestat
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Alvelestat. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Storage and Handling FAQs
Q1: How should I store this compound powder?
This compound as a solid powder should be stored at -20°C.[1] Some suppliers suggest that storage at 4°C is acceptable for shorter periods. For long-term storage, -20°C is recommended to ensure stability.
Q2: What is the recommended solvent for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is practically insoluble in water and ethanol.[2] When preparing your DMSO stock solution, it is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[5][6]
Q3: How should I prepare an this compound stock solution?
To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to your desired concentration. For example, to create a 10 mM stock solution, you would dissolve 5.46 mg of this compound (assuming a molecular weight of 545.53 g/mol ) in 1 mL of DMSO. Ensure the powder is fully dissolved by vortexing or gentle warming if necessary.
Q4: How should I store this compound stock solutions?
Prepared stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5] Storing at -80°C can extend the stability of the stock solution for up to two years, whereas at -20°C, it is generally stable for up to one year.[5]
Data Presentation: Storage and Stability
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | Up to 3 years | [3][5] |
| Solid Powder | 4°C | Up to 2 years | [5] |
| In DMSO | -20°C | Up to 1 year | [5] |
| In DMSO | -80°C | Up to 2 years | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound powder using a calibrated scale. For 1 mL of a 10 mM stock solution, you will need 5.46 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if needed.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
Issue: My this compound powder won't dissolve in DMSO.
-
Possible Cause 1: Incorrect Solvent. Ensure you are using anhydrous DMSO. The presence of water can significantly decrease the solubility of this compound.
-
Solution 1: Use a fresh, sealed bottle of anhydrous DMSO.
-
Possible Cause 2: Insufficient Mixing. The powder may require more vigorous mixing to fully dissolve.
-
Solution 2: Continue to vortex the solution for a longer period. Gentle warming in a water bath (not exceeding 37°C) can also help.
-
Possible Cause 3: Concentration is too high. You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO.
-
Solution 3: Refer to the solubility data provided by your supplier. Solubility can range from ≥27.3 mg/mL to 100 mg/mL in DMSO.[1][2] If necessary, add more DMSO to decrease the concentration.
Issue: My this compound precipitates out of solution when I dilute it in an aqueous buffer for my experiment.
-
Possible Cause: Poor Aqueous Solubility. this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the this compound can crash out of solution.
-
Solution 1: Decrease the final concentration. Try diluting your stock solution to a lower final concentration in your aqueous buffer.
-
Solution 2: Use a co-solvent or surfactant. For in vivo studies, formulations often include co-solvents like PEG300 or surfactants like Tween-80 to improve solubility.[5] A similar approach may be adapted for in vitro experiments, but be sure to include a vehicle control to account for any effects of these additives.
-
Solution 3: Add the this compound stock solution to the buffer with vigorous vortexing. This can help to disperse the compound more effectively and prevent immediate precipitation.
Issue: I am seeing inconsistent results in my experiments.
-
Possible Cause 1: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing your stock solution can lead to degradation of the compound.
-
Solution 1: Always aliquot your stock solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles.[5]
-
Possible Cause 2: Improper Storage. Storing the stock solution at an inappropriate temperature or for longer than the recommended duration can lead to degradation.
-
Solution 2: Ensure your stock solutions are stored at -20°C or -80°C and are used within the recommended timeframe.
-
Possible Cause 3: Inaccurate Pipetting. Small errors in pipetting can lead to significant variations in the final concentration of the compound in your experiments.
-
Solution 3: Use calibrated pipettes and ensure proper pipetting technique, especially when working with small volumes.
Visualized Experimental Workflow and Signaling Pathway
Caption: A workflow for the preparation and troubleshooting of this compound solutions.
References
Addressing Alvelestat precipitation in aqueous solutions
Welcome to the technical support center for Alvelestat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges, such as precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AZD9668) is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1] NE is a serine protease released by neutrophils during inflammation, and it plays a role in various respiratory diseases by mediating inflammatory responses that can lead to lung tissue damage.[1][2] By inhibiting NE, this compound has the potential to reduce lung inflammation and improve lung function in diseases where NE activity is elevated.[1][2]
Q2: In what solvents is this compound soluble?
A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mg/mL.[3][4] However, it is insoluble in water and ethanol.[3][4] For in vivo studies, it can be prepared as a suspension in vehicles like corn oil or carboxymethylcellulose sodium (CMC-Na).[3][4]
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C.[5][6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[5] When stored at -80°C, the stock solution is stable for up to two years, and at -20°C, for up to one year.[6]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: My this compound solution precipitated after dilution in an aqueous buffer or cell culture medium.
Step 1: Initial Stock Solution Check
-
Question: Was the initial stock solution in DMSO clear and free of any visible particles?
-
Rationale: Incomplete dissolution in the initial stock will lead to precipitation upon further dilution. Moisture-absorbing DMSO can reduce solubility.
-
Recommendation: Always use fresh, anhydrous DMSO to prepare your stock solution.[4] Ensure the compound is fully dissolved by vortexing or gentle warming. If particles are visible, centrifuge the stock solution and use the clear supernatant for your experiments.
Step 2: Review Dilution Protocol
-
Question: What was the final concentration of DMSO in your aqueous solution?
-
Rationale: this compound's solubility is highly dependent on the DMSO concentration. A significant drop in DMSO percentage upon dilution into an aqueous medium can cause the compound to crash out of solution.
-
Recommendation: Keep the final DMSO concentration in your working solution as high as is permissible for your experimental system, typically below 1% for cell-based assays to minimize solvent toxicity.[6][7] For some in vivo formulations, a higher percentage of DMSO in combination with other co-solvents can be used.[6]
Step 3: Employ Co-solvents and Surfactants
-
Question: Are you using only aqueous buffer for dilution?
-
Rationale: The use of co-solvents and surfactants can help maintain this compound's solubility in aqueous solutions.
-
Recommendation: Consider using a multi-step dilution protocol with co-solvents. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution.[6] Another option for in vivo use is a suspension in 10% DMSO and 90% corn oil.[6] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[6]
Step 4: Consider a Suspension
-
Question: Is a clear solution absolutely necessary for your experiment?
-
Rationale: For some applications, particularly oral administration in animal studies, a homogenous suspension is an acceptable alternative to a clear solution.
-
Recommendation: A homogenous suspension can be prepared using agents like CMC-Na.[3] For example, adding 5 mg of this compound to 1 ml of CMC-Na solution and mixing evenly will create a suspension with a final concentration of 5 mg/ml.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H22F3N5O4S | [8] |
| Molar Mass | 545.53 g/mol | [8] |
| Melting Point | 207-209°C | [8] |
| pKa (Predicted) | 11.00 ± 0.20 | [8] |
| Water Solubility | Insoluble | [3][4] |
| Ethanol Solubility | Insoluble | [3][4] |
| DMSO Solubility | ≥ 100 mg/mL (183.3 mM) | [3][4] |
Table 2: Recommended Formulations for In Vitro and In Vivo Studies
| Application | Formulation | Solubility/State | Reference |
| In Vitro | Stock: 100 mg/mL in DMSO. Dilute in culture medium. | Final DMSO concentration should be <1% | [4][6] |
| In Vivo (Oral) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear solution) | [6] |
| In Vivo (Oral) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear solution) | [6] |
| In Vivo (Oral) | ≥ 5 mg/mL in CMC-Na | Homogeneous suspension | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution (e.g., 100 mg/mL in DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of the cell line being used (typically <1%).
-
Add the working solution to the cells and proceed with the experiment.
Visualizations
Caption: this compound inhibits neutrophil elastase, preventing tissue damage.
References
- 1. This compound | C25H22F3N5O4S | CID 46861623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mereobiopharma.com [mereobiopharma.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Validation & Comparative
Alvelestat: A Comparative Analysis of its Selectivity for Neutrophil Elastase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alvelestat's (also known as AZD9668) performance against other neutrophil elastase inhibitors, supported by experimental data. This compound is an oral, reversible, and highly selective inhibitor of human neutrophil elastase (NE), an enzyme implicated in the pathology of various inflammatory lung diseases such as Alpha-1 Antitrypsin Deficiency (AATD), chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[1][2][3] Unopposed NE activity leads to the degradation of lung tissue, making selective inhibition a key therapeutic strategy.[4][5]
Comparative Selectivity and Potency
This compound demonstrates high potency and selectivity for neutrophil elastase. Its inhibitory activity, as measured by IC50 and Ki values, is compared with other known NE inhibitors in the table below. The data indicates that this compound is a potent inhibitor, with reported IC50 values around 12 nM and Ki values of approximately 9.4 nM.[2][3][6][7] Critically, it is reported to be at least 600-fold more selective for neutrophil elastase over other related serine proteases.[2][3][6]
| Inhibitor | Target | IC50 | Ki | Selectivity Profile |
| This compound (AZD9668) | Human Neutrophil Elastase (HNE) | 12 nM [3][6] | 9.4 nM [3][7] | >600-fold selective over other serine proteases. [3][6] |
| Sivelestat | HNE | 44 nM[1][8] | 200 nM[1][8] | No inhibition of trypsin, thrombin, plasmin, kallikrein, chymotrypsin, and cathepsin G at 100 µM. |
| GW-311616 | HNE | 22 nM[1][8] | 0.31 nM[1][8] | Selective HNE inhibitor. |
| BAY-85-8501 | HNE | 65 pM[8] | - | Selective, reversible, and potent HNE inhibitor. |
| BAY-678 | HNE | 20 nM[1][8] | - | Selective and cell-permeable HNE inhibitor. |
| ZD-0892 | HNE | - | 6.7 nM[1] | Ki for porcine pancreatic elastase is 200 nM.[1] |
| DMP-777 | HNE | - | - | Described as a potent and selective HNE inhibitor.[1][8] |
Pathophysiological Pathway of Neutrophil Elastase
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[5] During an inflammatory response, activated neutrophils release NE into the extracellular space. While essential for host defense against pathogens, excessive or unregulated NE activity leads to the proteolytic degradation of critical extracellular matrix proteins, including elastin, collagens, and fibronectin. This destruction of lung parenchyma is a central mechanism in the progression of emphysema and other inflammatory lung diseases.
References
- 1. adooq.com [adooq.com]
- 2. Selleck Chemical LLC this compound (AZD9668) 25mg 848141-11-7 Avelestat, Quantity: | Fisher Scientific [fishersci.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound (AZD9668) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Alvelestat Efficacy in AATD: A Comparative Analysis of Monotherapy versus Augmentation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of alvelestat, an oral neutrophil elastase inhibitor, as a monotherapy and in combination with augmentation therapy for the treatment of Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease. The data presented is primarily derived from the Phase 2 clinical trials, ASTRAEUS and ATALANTa, offering insights into the drug's mechanism of action and clinical potential.
Mechanism of Action
This compound is a selective, reversible inhibitor of neutrophil elastase (NE).[1] In AATD, a deficiency of alpha-1 antitrypsin leads to unchecked NE activity in the lungs, resulting in the breakdown of elastin and progressive lung damage.[2][3] this compound directly counteracts this by binding to and inhibiting NE, thereby reducing the proteolytic burden on the lungs.[4][5]
Below is a diagram illustrating the signaling pathway of neutrophil elastase in AATD and the point of intervention for this compound.
Caption: this compound's mechanism of action in the AATD inflammatory cascade.
Clinical Trial Data: A Comparative Overview
Two key Phase 2 trials, ASTRAEUS and ATALANTa, have evaluated the efficacy of this compound. The ASTRAEUS trial focused on this compound as a monotherapy in patients not receiving augmentation therapy, while the ATALANTa trial included a cohort of patients on concurrent augmentation therapy.[3][6]
Table 1: Key Biomarker Changes with this compound Monotherapy (ASTRAEUS Trial)
The ASTRAEUS trial evaluated two doses of this compound (120 mg bid and 240 mg bid) against a placebo over a 12-week period in patients not on augmentation therapy.[7]
| Biomarker | This compound 120 mg bid (Mean Change from Baseline) | This compound 240 mg bid (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
| Blood Neutrophil Elastase Activity | -83.5% (p=0.023 vs baseline) | -93.3% (p<0.001 vs baseline) | No significant change |
| Aα-Val360 | No consistent change | -22.7% (p=0.004 vs baseline, p=0.001 vs placebo) | Increase at all time points |
| Desmosine | No consistent change | -13.2% (p=0.045 vs baseline, p=0.041 vs placebo) | Increase over time |
Data sourced from presentations of the ASTRAEUS trial results.[8][9]
Table 2: this compound Efficacy in Patients With and Without Augmentation Therapy (ATALANTa Trial)
The ATALANTa trial investigated this compound at a dose of 120 mg bid in a broader AATD population, including patients on augmentation therapy.[7] In the this compound arm, 44% of patients were on augmentation therapy, compared to 48% in the placebo arm.[7]
| Endpoint | This compound 120 mg bid (in patients not on augmentation) | This compound 120 mg bid (in patients on augmentation) | Placebo |
| Blood Neutrophil Elastase Reduction | -19.6 ng/ml (p=0.0013 vs baseline) | -14.9 ng/ml (p=0.058 vs baseline) | Not significant |
| SGRQ Total Score (vs Placebo) | p=0.10 | Not reported | - |
| SGRQ Activity Domain (vs Placebo) | p=0.01 | Not reported | - |
Data sourced from the European Respiratory Journal publication on the ATALANTa and ASTRAEUS trials.[3]
Table 3: Pooled Analysis of Exacerbation Rates (ASTRAEUS & ATALANTa)
A pooled analysis of both trials provided insights into the effect of this compound on acute exacerbations.[7]
| Group | Percentage of Patients with an Exacerbation |
| This compound (pooled doses) | 9% |
| Placebo | 16% |
It is important to note that augmentation therapy has not demonstrated a benefit in reducing exacerbations in previous large clinical trials.[7]
Experimental Protocols
ASTRAEUS Trial (NCT03636347)
-
Objective: To assess the dose, efficacy, safety, and tolerability of this compound in AATD patients with emphysema who were not receiving augmentation therapy.[7]
-
Design: A Phase 2, multicenter, double-blind, randomized, placebo-controlled, dose-ranging study.[7]
-
Participants: 99 adults with severe AATD (PiZZ genotype) and emphysema.[10] Patients were either naïve to augmentation therapy or had undergone a washout period of at least 6 months.
-
Intervention: Patients were randomized to receive this compound 120 mg bid, this compound 240 mg bid, or placebo for 12 weeks.[7]
-
Primary Endpoints: Change from baseline in blood neutrophil elastase activity, Aα-Val360, and desmosine levels.[7][10]
-
Secondary and Exploratory Endpoints: Safety and tolerability, pharmacokinetics, spirometry, exacerbation rates, and St. George's Respiratory Questionnaire (SGRQ).[7]
ATALANTa Trial (NCT03679598)
-
Objective: To investigate the mechanistic effect and safety of this compound in a broader population of AATD patients, including those on augmentation therapy.[7][11]
-
Design: A Phase 2, multicenter, double-blind, randomized, placebo-controlled, proof-of-concept study.[11]
-
Participants: 63 adults with AATD, including those with less severe phenotypes (e.g., Pi*SZ) and those currently receiving augmentation therapy.[7]
-
Intervention: Patients were randomized to receive this compound 120 mg bid or placebo for 12 weeks.[7]
-
Primary Endpoint: Change from baseline in plasma desmosine/isodesmosine.[11]
-
Secondary Endpoints: Safety and tolerability, changes in other biomarkers of NE activity, and patient-reported outcomes.[3]
Below is a diagram illustrating the experimental workflow of the ASTRAEUS and ATALANTa trials.
Caption: Workflow of the ASTRAEUS and ATALANTa Phase 2 clinical trials.
Summary and Future Directions
The available data suggests that this compound, particularly at the 240 mg bid dose, effectively suppresses key biomarkers of NE activity and lung damage in AATD patients not receiving augmentation therapy.[3] The 120 mg bid dose also demonstrated an effect on NE activity, and in the ATALANTa trial, showed a significant improvement in the SGRQ Activity domain for patients not on augmentation therapy.[3][7]
For patients already on augmentation therapy, the addition of this compound 120 mg bid in the ATALANTa trial resulted in a numerical reduction in neutrophil elastase, though this was not statistically significant compared to placebo.[3] The effect of the higher 240 mg bid dose in this subpopulation has not yet been reported.
The pooled analysis indicating a reduction in exacerbations with this compound is a promising finding that warrants further investigation, especially given the lack of a similar effect with augmentation therapy alone.[7]
These Phase 2 findings support the progression of this compound to larger, longer-term Phase 3 trials to definitively establish its clinical efficacy on patient-reported outcomes and lung function decline, both as a monotherapy and as an adjunct to augmentation therapy.[3] The safety profile of this compound has been generally favorable, with headache being the most common adverse event.[3][7] Further studies will be crucial to fully delineate the role of this novel oral therapy in the management of AATD-associated lung disease.
References
- 1. Mereo BioPharma announces Positive Top-Line Efficacy and Safety Data from “ASTRAEUS” Phase 2 Trial of this compound in Alpha-1 Antitrypsin Deficiency-associated Emphysema - BioSpace [biospace.com]
- 2. oaepublish.com [oaepublish.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. mereobiopharma.com [mereobiopharma.com]
- 5. Neutrophil elastase promotes macrophage cell adhesion and cytokine production through the integrin-Src kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor this compound in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mereobiopharma.com [mereobiopharma.com]
- 8. Phase 2 Data from “ASTRAEUS” Trial of Mereo BioPharma’s this compound in Alpha-1 Antitrypsin Deficiency-associated Lung Disease Presented at the 2023 American Thoracic Society International Conference - BioSpace [biospace.com]
- 9. Phase 2 Data from “ASTRAEUS” Trial of Mereo BioPharma’s [globenewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Validating In Vivo Target Engagement of Alvelestat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Alvelestat, a selective, oral neutrophil elastase (NE) inhibitor. It is designed to offer an objective overview of this compound's performance, supported by experimental data, and to compare it with alternative approaches for assessing neutrophil elastase inhibition in a research and preclinical context.
Introduction to this compound and Neutrophil Elastase
This compound (formerly AZD9668) is a potent and selective inhibitor of neutrophil elastase, a serine protease implicated in the pathophysiology of several inflammatory lung diseases.[1][2] Neutrophil elastase is released by activated neutrophils and can degrade extracellular matrix components, including elastin, leading to tissue damage.[3][4] In conditions like Alpha-1 Antitrypsin Deficiency (AATD), where the endogenous inhibitor α1-antitrypsin is deficient, unchecked NE activity drives the progression of lung disease.[5][6] Validating that a drug like this compound effectively engages and inhibits its target in vivo is a critical step in its development.
In Vivo Target Engagement Biomarkers for this compound
The clinical development of this compound has utilized a panel of biomarkers to demonstrate its engagement with neutrophil elastase in vivo. The Phase 2 ASTRAEUS trial, in patients with AATD-associated emphysema, provides key data on these markers.[6][7][8][9]
Primary Biomarkers of Target Engagement
| Biomarker | Description | Rationale for Use |
| Blood Neutrophil Elastase (NE) Activity | Direct measurement of NE enzymatic activity in the blood. | Provides a direct assessment of the pharmacological effect of the inhibitor on its target enzyme. |
| Aα-val³⁶⁰ | A specific fragment of fibrinogen cleaved by neutrophil elastase. | A specific and sensitive indicator of in vivo NE activity, as its generation is dependent on NE-mediated proteolysis.[4][10] |
| Desmosine | An amino acid cross-linker unique to mature elastin, released during elastin degradation. | A biomarker of elastin breakdown and, consequently, a downstream indicator of NE-induced lung tissue damage.[11] |
This compound Phase 2 ASTRAEUS Trial Results
The ASTRAEUS trial evaluated two doses of this compound (120 mg and 240 mg twice daily) against a placebo over a 12-week period.[7][9] The high dose demonstrated statistically significant changes in all three primary biomarkers compared to placebo.[6][8]
| Biomarker | This compound (240 mg bid) Change from Baseline | Placebo Change from Baseline | Statistical Significance (vs. Placebo) |
| Blood NE Activity | ~90% sustained suppression[10] | No significant change[6][8] | p < 0.001[10] |
| Aα-val³⁶⁰ | Progressive decrease[6][8] | Increase at all time points[6][8] | Statistically significant at weeks 8 and 12[6] |
| Desmosine | Decrease over time[6][8] | Increase over time[6][8] | Statistically significant[6] |
Alternative Neutrophil Elastase Inhibitors
Experimental Protocols
Detailed protocols for the key biomarker assays are crucial for reproducible research. Below are generalized protocols based on established methodologies.
Measurement of Blood Neutrophil Elastase Activity (Fluorometric Assay)
This protocol is based on the principle of a specific NE substrate being cleaved to release a fluorescent product.[3][5][16]
Materials:
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 380/500 nm or 400/505 nm)
-
NE Assay Buffer
-
NE Substrate (e.g., MeOSuc-AAPV-AMC)
-
Purified NE standard
-
Plasma or leukocyte-isolated blood samples
Procedure:
-
Sample Preparation: Add 2-50 µL of plasma or leukocyte-isolated sample to a well of the 96-well plate. Adjust the final volume to 50 µL with NE Assay Buffer.
-
Standard Curve: Prepare a standard curve using a known concentration of purified neutrophil elastase.
-
Reaction Initiation: Add 50 µL of NE Substrate Mix (substrate diluted in assay buffer) to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence in kinetic mode for 10-20 minutes.
-
Calculation: Determine the rate of fluorescence increase (ΔRFU/min). Compare the rate for the samples to the standard curve to quantify NE activity.
Measurement of Plasma Aα-val³⁶⁰ (ELISA)
This protocol outlines a general approach for an enzyme-linked immunosorbent assay (ELISA) to quantify Aα-val³⁶⁰.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the Aα-val³⁶⁰ neoepitope.
-
Plasma samples
-
Aα-val³⁶⁰ standard
-
Detection antibody (e.g., anti-fibrinogen antibody) conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Plate washer and reader
Procedure:
-
Sample/Standard Addition: Add plasma samples and Aα-val³⁶⁰ standards to the wells of the ELISA plate. Incubate to allow binding to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add the enzyme-conjugated detection antibody. Incubate to allow binding to the captured Aα-val³⁶⁰.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Addition: Add the enzyme substrate and incubate to allow for color development.
-
Stop Reaction: Add the stop solution to halt the color development.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Calculation: Generate a standard curve and use it to determine the concentration of Aα-val³⁶⁰ in the samples.
Measurement of Plasma Desmosine (LC-MS/MS)
This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of desmosine.[1][2][7][17]
Materials:
-
LC-MS/MS system
-
Plasma samples
-
Stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N₁-isodesmosine)
-
Reagents for protein precipitation and sample cleanup (e.g., ethanol, solid-phase extraction cartridges)
Procedure:
-
Sample Preparation: Spike plasma samples with the internal standard.
-
Protein Precipitation/Hydrolysis: Precipitate proteins (e.g., with ethanol) or perform acid hydrolysis to release total desmosine.
-
Solid-Phase Extraction (SPE): Clean up the sample using an SPE cartridge to remove interfering substances.
-
LC Separation: Inject the cleaned-up sample onto an HPLC column to separate desmosine and isodesmosine from other components.
-
MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use selected reaction monitoring (SRM) to specifically detect and quantify the parent and fragment ions of desmosine and the internal standard.
-
Quantification: Calculate the concentration of desmosine in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard and comparison to a standard curve.
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of neutrophil elastase activity is essential. The following diagrams illustrate a key signaling pathway and a general experimental workflow for evaluating NE inhibitors.
Caption: Neutrophil Elastase Signaling via PAR2.
Caption: In Vivo NE Inhibitor Evaluation Workflow.
Conclusion
Validating the in vivo target engagement of neutrophil elastase inhibitors like this compound is a multifaceted process that relies on a combination of direct and downstream biomarkers. The data from the this compound clinical program demonstrates a clear and statistically significant effect on blood NE activity, Aα-val³⁶⁰, and desmosine, providing robust evidence of its mechanism of action. While direct comparative data with other NE inhibitors is limited, the methodologies and biomarkers discussed in this guide provide a strong framework for researchers to design and execute their own in vivo studies to assess and compare the efficacy of novel NE inhibitors. The use of standardized and validated assays for these key biomarkers is paramount for generating reliable and comparable data in the field of respiratory drug development.
References
- 1. Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope-dilution LC-MS/MS analysis of the elastin crosslinkers desmosine and isodesmosine in acute cerebral stroke patients - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06009D [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. content.abcam.com [content.abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noninvasive in vivo quantification of neutrophil elastase activity in acute experimental mouse lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mereobiopharma.com [mereobiopharma.com]
- 10. The fibrinogen cleavage product Aα-Val360, a specific marker of neutrophil elastase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Characterization and validation of an isotope-dilution LC-MS/MS method for quantification of total desmosine and isodesmosine in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Alvelestat: Correlating In Vitro Potency with In Vivo Efficacy in Neutrophil Elastase Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
Alvelestat (formerly AZD9668) is an oral, selective, and reversible inhibitor of neutrophil elastase (NE), a key serine protease implicated in the pathogenesis of several inflammatory lung diseases. This guide provides a comprehensive comparison of this compound's performance with other NE inhibitors, supported by experimental data, to aid researchers in evaluating its potential as a therapeutic agent. The focus is on correlating its in vitro potency with observed in vivo efficacy, particularly in the context of Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease.
In Vitro Potency: A Head-to-Head Comparison
The in vitro potency of a neutrophil elastase inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Selectivity |
| This compound | Human Neutrophil Elastase | 12[1][2] | 9.4[1][3] | 9.5[3][4] | >600-fold selective over other serine proteases[1][2] |
| Sivelestat | Human Neutrophil Elastase | 44[5] | 200[5] | - | Does not inhibit trypsin, thrombin, plasmin, kallikreins, chymotrypsin, or cathepsin G at 100 µM[5] |
| Lonodelestat (POL6014) | Human Neutrophil Elastase | Potent (specific values not publicly detailed) | - | - | Highly selective |
| BI 1323495 | Human Neutrophil Elastase | - | - | - | Highly selective (specific values not publicly detailed) |
Key Observations:
-
This compound demonstrates high in vitro potency against human neutrophil elastase, with low nanomolar IC50 and Ki values.[1][2][3]
-
Compared to Sivelestat, this compound exhibits a significantly lower IC50 and Ki, suggesting greater potency at the molecular level.[1][2][3][5]
-
Lonodelestat and BI 1323495 are also reported to be potent and highly selective inhibitors, though specific comparative IC50 and Ki values are not as readily available in the public domain.
In Vivo Efficacy: From Animal Models to Clinical Trials
The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. This section examines the preclinical and clinical evidence for this compound and its comparators.
Preclinical Animal Models
Animal models of lung injury and inflammation provide the initial proof-of-concept for the in vivo activity of NE inhibitors.
| Inhibitor | Animal Model | Dosing | Key Findings |
| This compound | Mice with cigarette smoke-induced airway inflammation | 1-10 mg/kg, oral, twice daily for 4 days | Reduced bronchoalveolar lavage (BAL) neutrophils and interleukin-1β.[3] |
| Mice and rats with human NE-induced lung injury | Oral administration | Prevented lung injury.[1] | |
| Sivelestat | Hamsters with human NE-induced lung hemorrhage | 0.021-2.1 mg/kg, intratracheal | Dose-dependently suppressed lung hemorrhage.[5] |
| Rats with hemorrhagic shock-induced lung injury | 10 mg/kg, intravenous infusion | Ameliorated lung injury.[5] | |
| Lonodelestat (POL6014) | Rat model of lung neutrophil activation; Mouse model of acute lung injury | Inhalation | Effective in reducing neutrophil activation and lung injury.[6] |
Clinical Trials in AATD and Other Lung Diseases
The ultimate measure of an inhibitor's efficacy lies in its performance in human clinical trials. This compound has been extensively studied in patients with AATD, a genetic disorder characterized by a deficiency of the primary inhibitor of neutrophil elastase.
This compound in AATD (ASTRAEUS & ATALANTa Trials):
The Phase 2 ASTRAEUS and ATALANTa trials evaluated the efficacy of oral this compound in patients with AATD-associated lung disease.[7]
| Biomarker | This compound Dose | Placebo | % Change from Baseline (LSM) | P-value vs Placebo |
| Blood Neutrophil Elastase Activity | 120 mg bid | -18.1% | -83.5% | P=0.001[8] |
| 240 mg bid | -93.3% | P<0.001[8] | ||
| Aα-Val360 (NE-generated fibrinogen fragment) | 240 mg bid | +11.7% | -22.7% | P=0.001[8] |
| Desmosine (elastin degradation product) | 240 mg bid | +18.1% | -13.2% | P=0.041[8] |
LSM: Least Squares Mean; bid: twice daily
Key Findings from this compound Clinical Trials:
-
This compound demonstrated a statistically significant, dose-dependent reduction in key biomarkers of neutrophil elastase activity and elastin degradation in patients with AATD.[8][9]
-
The 240 mg twice-daily dose was most effective in reducing Aα-Val360 and desmosine levels.[7][8]
-
The ATALANTa study confirmed the mechanistic effect of the 120 mg dose on blood NE activity and showed a reduction in Aα-Val360.[10]
-
Pooled analysis of both trials showed a reduction in acute exacerbations in patients treated with this compound compared to placebo.[11]
Comparative Clinical Data for Other NE Inhibitors:
-
Sivelestat: While approved in some countries for acute lung injury associated with systemic inflammatory response syndrome, there is a lack of robust, comparative clinical trial data in a chronic setting like AATD-associated emphysema.[12][13] Some studies suggest it can reduce mortality and improve oxygenation in critically ill patients.[13]
-
Lonodelestat (POL6014): Clinical development has primarily focused on cystic fibrosis (CF), another neutrophil-driven lung disease. Phase 1b data in CF patients showed that inhaled Lonodelestat was well-tolerated and led to a near-complete inhibition of elastase activity in sputum.[6][14][15]
-
BI 1323495: Phase 1 data in healthy male volunteers showed the drug to be safe and well-tolerated, with a maximum NE inhibition of over 90% achieved at doses of 100 mg or greater.[16] Efficacy data in patients with lung disease is not yet available.
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay (General Protocol)
This assay is used to determine the IC50 of an inhibitor against purified human neutrophil elastase.
-
Reagents and Materials:
-
Purified human neutrophil elastase
-
Fluorogenic or chromogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add a fixed concentration of human neutrophil elastase to each well of a 96-well plate.
-
Add varying concentrations of the test inhibitor to the wells and incubate for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the neutrophil elastase substrate to each well.
-
Measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Mouse Model of Acute Lung Injury (General Protocol)
This model is used to assess the efficacy of a neutrophil elastase inhibitor in reducing lung inflammation and damage.
-
Animals:
-
Male BALB/c or C57BL/6 mice (8-12 weeks old)
-
-
Induction of Lung Injury:
-
Administer a single intratracheal or intranasal instillation of lipopolysaccharide (LPS) or human neutrophil elastase to induce acute lung inflammation.
-
-
Treatment:
-
Administer the test inhibitor (e.g., this compound) orally or via another relevant route at various doses either before or after the induction of lung injury. A vehicle control group receives the vehicle without the inhibitor.
-
-
Assessment of Efficacy (typically 24-48 hours post-injury):
-
Bronchoalveolar Lavage (BAL):
-
Collect BAL fluid to measure total and differential cell counts (especially neutrophils).
-
Measure the concentration of inflammatory cytokines (e.g., IL-1β, TNF-α) and total protein (as a marker of vascular permeability) in the BAL fluid.
-
-
Histopathology:
-
Harvest the lungs, fix them in formalin, and embed in paraffin.
-
Stain lung sections with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, edema, and tissue damage.
-
-
Myeloperoxidase (MPO) Assay:
-
Measure MPO activity in lung tissue homogenates as a quantitative marker of neutrophil infiltration.
-
-
Visualizing the Pathways
Neutrophil Elastase Signaling Pathway in Lung Inflammation
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selleck Chemical LLC this compound (AZD9668) 25mg 848141-11-7 Avelestat, Quantity: | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. santhera.com [santhera.com]
- 7. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor this compound in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for AATD meets primary endpoints in phase 2 trial - Medical Conferences [conferences.medicom-publishers.com]
- 9. Phase 2 Data from “ASTRAEUS” Trial of Mereo BioPharma’s this compound in Alpha-1 Antitrypsin Deficiency-associated Lung Disease Presented at the 2023 American Thoracic Society International Conference - BioSpace [biospace.com]
- 10. mereobiopharma.com [mereobiopharma.com]
- 11. mereobiopharma.com [mereobiopharma.com]
- 12. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of Alvelestat: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of Alvelestat based on standard laboratory safety protocols for chemical and pharmaceutical waste. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must consult the official SDS provided by the manufacturer for definitive instructions on handling and disposal, including specific hazard classifications and required personal protective equipment (PPE).
The proper management and disposal of investigational compounds like this compound are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Adherence to established procedures minimizes risks to personnel and the environment.
Essential Safety and Logistical Information
This compound is an orally bioavailable inhibitor of neutrophil elastase.[1] As a solid chemical compound used in research, its waste should be treated as potentially hazardous unless explicitly classified otherwise by the manufacturer's SDS. Improper disposal, such as sewering, is not recommended for chemical waste.[2]
Key Disposal Principles:
-
Waste Minimization: Order and use only the amount of this compound required for your experiments to reduce the volume of waste generated.
-
Segregation: Do not mix this compound waste with incompatible materials. It is best practice to collect different chemical waste streams in separate, clearly labeled containers.
-
Containment: Use appropriate, leak-proof containers for all this compound waste. Ensure containers are kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
This compound Waste Stream Management
The disposal route for this compound will depend on its form (solid or liquid) and whether it is contaminated with other hazardous materials.
| Waste Stream | Description | Recommended Disposal Route |
| Solid this compound Waste | Unused or expired pure this compound powder. | Collect in a clearly labeled, sealed container for hazardous chemical waste. Arrange for pickup by a certified hazardous waste disposal service. |
| Contaminated Labware | Items such as pipette tips, vials, and gloves that have come into contact with this compound. | Dispose of as solid chemical waste. If contaminated with biohazardous material, follow institutional procedures for biohazardous waste disposal. |
| Aqueous Solutions | Solutions containing this compound. | Do not dispose of down the drain.[2] Collect in a labeled, sealed container for aqueous chemical waste. The container should be compatible with the solvent used. |
| Organic Solvent Solutions | Solutions of this compound in organic solvents (e.g., DMSO). | Collect in a labeled, sealed container for organic solvent waste. Do not mix with halogenated solvents unless the waste stream is specifically for that purpose. |
Step-by-Step Disposal Procedures
For Solid this compound Waste:
-
Characterize the Waste: Identify the waste as solid, non-sharps chemical waste.
-
Select a Container: Choose a wide-mouth, durable, and sealable container that is compatible with chemical waste.
-
Transfer the Waste: Carefully transfer the solid this compound waste into the container, minimizing the creation of dust. This should be done in a fume hood or other ventilated enclosure.
-
Label the Container: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), concentration (if applicable), and any other components.
-
Seal and Store: Securely seal the container. Store it in a designated satellite accumulation area for hazardous waste until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste contractor.
For Liquid this compound Waste (Aqueous or Organic Solutions):
-
Characterize the Waste: Identify the waste as liquid chemical waste and note the solvent (e.g., water, DMSO, ethanol).
-
Select a Container: Choose a sealable, leak-proof container made of a material compatible with the solvent (e.g., a glass or polyethylene bottle for many solvents).
-
Transfer the Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container to more than 90% capacity to allow for expansion.
-
Label the Container: Apply a hazardous waste label and clearly list all constituents, including this compound and all solvents with their approximate percentages.
-
Seal and Store: Tightly cap the container. Store it in secondary containment (such as a tray) within a designated satellite accumulation area for chemical waste, segregated by compatibility (e.g., keep acids and bases separate). Arrange for disposal through your institution's EHS office.
Experimental Protocols
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Alvelestat
Essential protocols for the safe handling, storage, and disposal of Alvelestat, a potent neutrophil elastase inhibitor, are critical for ensuring the well-being of laboratory personnel and maintaining experimental integrity. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes publicly accessible data and general laboratory safety principles to provide a robust framework for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, dermal, and ocular exposure.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities of powder or solutions. | Ensure a snug fit to protect against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Check for any tears or punctures before use. Change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving. |
| Body Protection | A fully buttoned laboratory coat. | The coat should be made of a material appropriate for the solvents being used. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powdered form of this compound outside of a certified chemical fume hood. | Ensure proper fit and seal of the respirator. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key stages of handling this compound within a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
